Product packaging for 1H-Cyclopropa[G]quinazoline(Cat. No.:CAS No. 656231-71-9)

1H-Cyclopropa[G]quinazoline

Cat. No.: B15368651
CAS No.: 656231-71-9
M. Wt: 142.16 g/mol
InChI Key: JEVYXCJBRVVMLU-UHFFFAOYSA-N
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Description

1H-Cyclopropa[G]quinazoline is a sophisticated tricyclic organic compound that incorporates a strained cyclopropane ring fused to a quinazoline core, a structure known for its significant potential in medicinal chemistry and drug discovery research. The quinazolinone scaffold, a related chemical class, is considered a "privileged structure" in pharmaceutical development due to its presence in over 150 naturally occurring alkaloids and its wide spectrum of biological activities . This fused ring system is of particular interest in oncology research, as various quinazoline-based derivatives are established to regulate multiple cell death pathways, including apoptosis, autophagy, and ferroptosis . Furthermore, the cyclopropane moiety fused to heterocyclic systems is a key structural feature that can be leveraged in synthetic organic chemistry to access more complex molecular architectures, such as benzazepin-2-ones, through regioselective ring-expansion reactions . The structural flexibility of the quinazoline core allows for precise pharmacological modulation, making derivatives of this compound class valuable for developing targeted therapies . Researchers can utilize this high-purity compound as a key synthetic intermediate or as a core scaffold for designing novel molecules with potential biological activities, including as inhibitors of protein kinases or other enzymatic targets relevant to disease pathology . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2 B15368651 1H-Cyclopropa[G]quinazoline CAS No. 656231-71-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

656231-71-9

Molecular Formula

C9H6N2

Molecular Weight

142.16 g/mol

IUPAC Name

1H-cyclopropa[g]quinazoline

InChI

InChI=1S/C9H6N2/c1-6-2-8-4-10-5-11-9(8)3-7(1)6/h1-5H,(H,10,11)

InChI Key

JEVYXCJBRVVMLU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C1=CC3=CN=CNC3=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Cyclopropa[g]quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 2025

This technical guide provides a comprehensive overview of proposed synthetic strategies for obtaining 1H-Cyclopropa[g]quinazoline derivatives. As this is a novel heterocyclic scaffold with limited to no direct precedent in the literature, this document outlines two plausible, multi-step synthetic pathways. These routes are grounded in well-established chemical transformations and are presented with detailed experimental protocols derived from analogous reactions reported in peer-reviewed literature. All quantitative data is summarized for clarity, and workflows are visualized using Graphviz diagrams.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The fusion of a strained cyclopropane ring to this heterocyclic system, to form the this compound core, is anticipated to introduce unique conformational constraints and electronic properties. These modifications may lead to novel structure-activity relationships and the development of next-generation therapeutic agents. This guide explores two potential synthetic approaches to this target molecule.

Strategy 1: Annulation of the Quinazoline Ring onto a Bicyclo[4.1.0]heptane Precursor

This approach involves the initial synthesis of a bicyclo[4.1.0]heptane derivative, which already contains the fused cyclopropane and cyclohexane rings. The pyrimidine ring of the quinazoline is then constructed in the final steps. A key reaction in this pathway is a variation of the Niementowski quinazoline synthesis, which condenses an anthranilic acid derivative (or a related precursor) with an amide or, in this case, a cyclic dione.

Experimental Protocols & Data

Step 1: Synthesis of Bicyclo[4.1.0]heptane-2,4-dione

The synthesis of the bicyclo[4.1.0]heptane-2,4-dione core can be achieved through various methods. One common approach involves the cyclopropanation of a cyclohexene precursor followed by oxidation.

  • Protocol: A representative procedure for the synthesis of a similar bicyclo[4.1.0]heptanedione is the base-mediated sequential annulation reaction of conjugated dienes. In a related synthesis, various triketone type 4-HPPD inhibitors were synthesized, including novel benzoyl-substituted bicyclo[4.1.0]heptanediones, which showed excellent herbicidal activity.

ParameterValue
Reactants 2-(2-nitrobenzoyl)cyclohexane-1,3-dione analogues
Reagents Base (e.g., sodium methoxide)
Solvent Methanol
Reaction Time 12-24 hours
Temperature Reflux
Yield Moderate to good (dependent on substrate)

Step 2: Synthesis of 1H-Cyclopropa[g]quinazolin-8(7H)-one

This key step involves the condensation of the bicyclo[4.1.0]heptane-2,4-dione with a suitable nitrogen source, such as formamide, to form the quinazolinone ring system. This is analogous to the Niementowski synthesis.[1][2]

  • Protocol: A mixture of Bicyclo[4.1.0]heptane-2,4-dione (1.0 eq) and formamide (10.0 eq) is heated. The reaction can be performed under conventional heating or microwave irradiation to potentially improve yields and reduce reaction times.[2] After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

ParameterConventional HeatingMicrowave Irradiation
Temperature 160-180 °C150 °C
Reaction Time 4-8 hours10-30 minutes
Catalyst None (or acid/base)None
Pressure AtmosphericSealed vessel
Anticipated Yield 40-60%50-75%

Workflow Diagram

Synthesis_Strategy_1 cluster_start Starting Material cluster_reaction Quinazoline Annulation cluster_product Target Core start Bicyclo[4.1.0]heptane-2,4-dione reaction Niementowski-type Synthesis start->reaction Formamide, Heat (Δ) or MW product 1H-Cyclopropa[g]quinazolin-8(7H)-one reaction->product

Caption: Synthetic workflow for Strategy 1.

Strategy 2: Cyclopropanation of a Pre-formed Quinazoline Derivative

This alternative strategy focuses on first synthesizing a quinazoline ring bearing suitable functional groups at the 6- and 7-positions, which can then be converted into a cyclopropane ring. An intramolecular cyclopropanation of a 6,7-bis(halomethyl)quinazoline is a plausible approach.

Experimental Protocols & Data

Step 1: Synthesis of 6,7-Dimethoxyquinazoline

A common starting point for elaborating the 6- and 7-positions of a quinazoline is a dimethoxy-substituted precursor.

  • Protocol: 6,7-Dimethoxy-3H-quinazolin-4-one can be synthesized by heating ethyl 2-amino-4,5-dimethoxybenzoate with formamide.[3] This intermediate can then be converted to 4-chloro-6,7-dimethoxyquinazoline using a chlorinating agent like phosphoryl chloride.[3] Subsequent reduction of the chloro group and the quinazolinone can yield 6,7-dimethoxyquinazoline.

ParameterValue
Reactants Ethyl 2-amino-4,5-dimethoxybenzoate, Formamide
Temperature 165-170 °C
Reaction Time 12 hours
Yield ~84% for the quinazolinone formation

Step 2: Demethylation to 6,7-Dihydroxyquinazoline

The methoxy groups are then cleaved to yield the corresponding catechol.

  • Protocol: 6,7-Dimethoxyquinazoline is treated with a strong demethylating agent such as boron tribromide (BBr₃) in an inert solvent like dichloromethane (DCM) at low temperature, followed by warming to room temperature.

ParameterValue
Reagents Boron tribromide (BBr₃)
Solvent Dichloromethane (DCM)
Temperature -78 °C to room temperature
Reaction Time 2-4 hours
Yield High (typically >80%)

Step 3: Conversion to 6,7-Bis(hydroxymethyl)quinazoline

This step was not found in the search results, but a plausible next step would be the conversion of the diol to a bis(halomethyl) species. A common method for this is treatment with a hydrohalic acid (e.g., HBr in acetic acid).

Step 4: Intramolecular Cyclopropanation

The final step would be an intramolecular cyclopropanation of the 6,7-bis(halomethyl)quinazoline. This can be achieved using a reducing agent that facilitates the formation of a carbanion and subsequent intramolecular nucleophilic substitution.

  • Protocol: While a direct protocol for this specific substrate is not available, similar intramolecular cyclopropanations can be effected using reagents like sodium metal or zinc dust in a suitable solvent. The dihalo-compound would be dissolved in an inert solvent (e.g., THF or DMF), and the reducing agent would be added portion-wise.

ParameterValue
Reagents Sodium metal or Zinc dust
Solvent THF or DMF
Temperature Room temperature to reflux
Reaction Time 4-12 hours
Anticipated Yield Variable, dependent on substrate and conditions

Workflow Diagram

Synthesis_Strategy_2 cluster_start Starting Quinazoline cluster_demethylation Functional Group Interconversion cluster_cyclopropanation Ring Formation cluster_product Target Core start 6,7-Dimethoxyquinazoline demethyl Demethylation start->demethyl BBr₃, DCM bishalo Bis-halogenation demethyl->bishalo HBr, Acetic Acid cycloprop Intramolecular Cyclopropanation bishalo->cycloprop Na or Zn product This compound cycloprop->product

Caption: Synthetic workflow for Strategy 2.

Conclusion

The synthesis of this compound derivatives represents a novel challenge in heterocyclic chemistry. The two strategies outlined in this guide provide plausible and chemically sound approaches for accessing this unique scaffold. Strategy 1, which builds the quinazoline ring onto a pre-existing cyclopropane-containing fragment, may be more convergent. Strategy 2, which involves the formation of the cyclopropane ring on a pre-formed quinazoline, allows for greater variation of the quinazoline core in earlier steps. Both routes rely on established reactions, for which representative protocols and data have been provided. Further optimization of reaction conditions would be necessary to achieve viable yields of the target compounds. This guide serves as a foundational resource for researchers embarking on the synthesis and exploration of this new class of heterocyclic compounds.

References

In-depth Technical Guide on 1H-Cyclopropa[g]quinazoline: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly available scientific literature and chemical databases has revealed no specific information on the chemical compound "1H-Cyclopropa[g]quinazoline." This particular fused heterocyclic system does not appear to be a known or characterized compound. As a result, a detailed technical guide on its chemical properties, experimental protocols, and biological activity cannot be provided.

While information on the requested molecule is unavailable, the broader class of quinazoline derivatives is a well-researched area in medicinal chemistry, demonstrating a wide range of biological activities. This guide will provide a general overview of the chemical and biological properties of quinazoline derivatives, based on available research, to serve as a resource for researchers, scientists, and drug development professionals interested in this scaffold.

General Properties and Synthesis of Quinazoline Derivatives

Quinazoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring. Its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The synthesis of the quinazoline core can be achieved through various methods, often involving the cyclization of appropriately substituted anthranilic acid derivatives or related precursors.

A generalized synthetic approach is depicted below, illustrating a common pathway to a quinazolinone core, which can be further modified.

Generalized Quinazoline Synthesis 2-Aminobenzonitrile 2-Aminobenzonitrile Intermediate Intermediate 2-Aminobenzonitrile->Intermediate Acylation Acyl Chloride Acyl Chloride Acyl Chloride->Intermediate Quinazolinone Core Quinazolinone Core Intermediate->Quinazolinone Core Cyclization

Caption: A simplified workflow for the synthesis of a quinazolinone core.

Biological Activities of Quinazoline Derivatives

Quinazoline derivatives have been extensively investigated for a wide array of therapeutic applications. Their biological activity is highly dependent on the nature and position of substituents on the quinazoline ring system. A summary of reported biological activities is presented in the table below.

Biological ActivityTarget/Mechanism of ActionRepresentative Derivatives/Studies
Anticancer Inhibition of enzymes such as PARP-1, EGFR, and thymidylate synthase.[2][4]Imidazo[4,5-g]quinazoline derivatives have shown potent inhibitory activity.[1] Quinazolinone derivatives have been studied as PARP-1 inhibitors.[4]
Antimicrobial Varied mechanisms against bacteria and fungi.Acylhydrazone quinazolines have demonstrated significant activity against various bacterial and fungal strains.[1]
Anti-inflammatory -Certain quinazoline derivatives have been reported to possess anti-inflammatory properties.[1]
Antiviral Inhibition of viral replication.2,4-disubstituted quinazoline derivatives have been investigated for their anti-influenza virus activity.[3]
PAK4 Inhibition Inhibition of p21-activated kinase 4, implicated in cancer cell proliferation and migration.2,4-diaminoquinazoline derivatives have been identified as PAK4 inhibitors.[5]
Antifolate Activity Inhibition of thymidylate synthase.Cyclopenta[g]quinazoline-based antifolates have been designed and synthesized.[6]

Signaling Pathway Involvement

While no signaling pathways are documented for the specific compound this compound, various quinazoline derivatives are known to modulate key cellular signaling pathways implicated in cancer and other diseases. For instance, their role as inhibitors of receptor tyrosine kinases like EGFR interferes with downstream signaling cascades that control cell growth and proliferation. Similarly, inhibition of PARP-1 by certain quinazolinone derivatives is crucial in the context of DNA repair pathways in cancer cells.[2][4]

The diagram below illustrates a generalized logical relationship of how a quinazoline-based kinase inhibitor might function.

Kinase Inhibition Pathway Quinazoline Derivative Quinazoline Derivative Kinase (e.g., EGFR, PAK4) Kinase (e.g., EGFR, PAK4) Quinazoline Derivative->Kinase (e.g., EGFR, PAK4) Inhibits Downstream Signaling Downstream Signaling Kinase (e.g., EGFR, PAK4)->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Caption: Logical diagram of kinase inhibition by a quinazoline derivative.

Conclusion

References

Unraveling the Molecular Architecture of 1H-Cyclopropa[g]quinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structure elucidation of the novel heterocyclic compound, 1H-Cyclopropa[g]quinazoline. The following sections detail the analytical techniques and expected data for confirming the molecular structure of this compound, offering a foundational resource for researchers in medicinal chemistry and drug discovery.

Introduction to this compound

This compound represents a unique fused heterocyclic system, integrating a quinazoline core with a cyclopropane ring. The quinazoline scaffold is a prominent feature in numerous biologically active compounds, and the addition of a strained cyclopropane ring is anticipated to confer novel chemical and pharmacological properties. Accurate structure elucidation is the critical first step in understanding its reactivity, and potential as a therapeutic agent.

Proposed Structure and Numbering

The proposed chemical structure of this compound is presented below. The systematic numbering of the atoms is crucial for the unambiguous assignment of spectroscopic signals.

Chemical structure of this compound with atom numbering.

Spectroscopic Data Analysis

The structural confirmation of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The expected data from these analyses are summarized below.

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~8.5s1H-H-2
~8.0d1H~8.5H-8
~7.8d1H~8.5H-5
~7.6t1H~7.5H-7
~7.4t1H~7.5H-6
~3.5dd2H~7.0, 4.5H-1a, H-1b
~1.5m1H-H-1

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~160C-4
~155C-2
~150C-8a
~145C-4a
~135C-7
~130C-5
~128C-6
~125C-8
~120C-4b
~115C-8b
~15C-1

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeCalculated m/zObserved m/zMolecular Formula
ESI+169.0760 [M+H]⁺169.0765C₁₁H₉N₂

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and validation of the structural data.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the synthesized this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 500 MHz spectrometer. Key acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 2.0 seconds, and an acquisition time of 3.0 seconds. A total of 16 scans are typically acquired.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same 500 MHz instrument, operating at a frequency of 125 MHz. A spectral width of 240 ppm is used, with a relaxation delay of 5.0 seconds. Proton decoupling is applied during acquisition. Typically, 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

  • 2D NMR (COSY, HSQC, HMBC): To further confirm the structure, a suite of 2D NMR experiments is performed.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which is essential for assigning adjacent protons in the aromatic and cyclopropyl moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular framework.

4.2. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of this compound is prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to facilitate protonation.

  • Instrumentation: The analysis is performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The instrument is operated in positive ion mode with a mass range of m/z 50-500. The capillary voltage is set to 3.5 kV, and the source temperature is maintained at 120°C. A known reference compound is used for internal calibration to ensure high mass accuracy.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of experiments and data analysis.

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Proposed Synthesis of this compound HRMS High-Resolution Mass Spectrometry (HRMS) Synthesis->HRMS Yields Molecular Weight NMR_1D 1D NMR (¹H, ¹³C) Synthesis->NMR_1D Provides Initial Structural Fragments MolecularFormula Determine Molecular Formula HRMS->MolecularFormula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Guides 2D Experiment Setup ProtonEnvironment Assign Proton Environments NMR_1D->ProtonEnvironment CarbonSkeleton Assign Carbon Skeleton NMR_1D->CarbonSkeleton Connectivity Establish Connectivity NMR_2D->Connectivity FinalStructure Confirm Final Structure MolecularFormula->FinalStructure ProtonEnvironment->Connectivity CarbonSkeleton->Connectivity Connectivity->FinalStructure

Caption: Workflow for the structure elucidation of this compound.

Potential Signaling Pathway Involvement

Given that many quinazoline derivatives exhibit biological activity by interacting with signaling pathways, it is plausible that this compound could modulate cellular signaling. For instance, quinazolines are known to act as kinase inhibitors. A hypothetical signaling pathway that could be investigated is presented below.

cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds ATP ATP Downstream Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Downstream Activates Quinazoline This compound Quinazoline->Receptor Inhibits Kinase Domain ADP ADP ATP->ADP Phosphorylation Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Potential mechanism of action via kinase inhibition.

This guide provides a foundational framework for the structure elucidation of this compound. The combination of detailed experimental protocols, expected data, and logical workflows will aid researchers in the comprehensive characterization of this and other novel heterocyclic compounds.

Spectroscopic Analysis of the Quinazoline Core: A Representative Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield specific spectroscopic data or detailed experimental protocols for 1H-Cyclopropa[g]quinazoline . This suggests that the compound may be novel, not extensively studied, or the data is not publicly accessible. The following guide is therefore presented as a representative overview of the spectroscopic analysis of the core quinazoline scaffold, intended to serve as a technical reference for researchers, scientists, and drug development professionals. The data and protocols are generalized from established methods for quinazoline derivatives and other heterocyclic compounds.

Introduction to the Spectroscopic Characterization of Quinazolines

The quinazoline scaffold is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Its structural elucidation and characterization are paramount for drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy are indispensable tools for confirming the chemical structure, purity, and electronic properties of quinazoline derivatives. This guide outlines the principles and methodologies for the spectroscopic analysis of this important class of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Representative ¹H NMR Data for the Quinazoline Ring

The proton chemical shifts of the quinazoline core are influenced by the electronic environment and the presence of substituents. The following table summarizes typical chemical shift ranges for the protons on an unsubstituted quinazoline ring.

Proton Typical Chemical Shift (δ) ppm Multiplicity Typical Coupling Constants (J) Hz
H-29.2 - 9.4s
H-49.1 - 9.3s
H-57.9 - 8.1d8.0 - 9.0
H-67.6 - 7.8t7.0 - 8.0
H-77.6 - 7.8t7.0 - 8.0
H-87.9 - 8.1d8.0 - 9.0

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm). Actual values will vary with substitution.

Representative ¹³C NMR Data for the Quinazoline Ring

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Typical Chemical Shift (δ) ppm
C-2150 - 160
C-4160 - 165
C-4a125 - 130
C-5125 - 130
C-6128 - 135
C-7128 - 135
C-8125 - 130
C-8a150 - 155

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 77.16 ppm). Actual values will vary with substitution.

General Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified quinazoline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent is critical and should dissolve the compound completely.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[3]

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Standard parameters include a 30-45 degree pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.[3]

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum, typically with proton decoupling. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments are often necessary.[4][5]

      • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments.[4]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[3]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.[6][7]

Representative Mass Spectrometry Data
Analysis Information Provided
Molecular Ion Peak (M⁺) Corresponds to the molecular weight of the compound. For quinazoline (C₈H₆N₂), the exact mass is approximately 130.05 g/mol .[8]
High-Resolution MS (HRMS) Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and its fragments.
Fragmentation Pattern The fragmentation of the molecular ion provides clues about the compound's structure. The stability of the quinazoline ring often results in characteristic fragmentation patterns.
General Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: The choice of ionization technique is crucial.[7]

    • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, useful for structural elucidation.[6]

    • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. This is ideal for determining the molecular weight.[9]

    • Chemical Ionization (CI): Another soft ionization technique that results in less fragmentation than EI.[7]

  • Mass Analyzer: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).[9]

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular weight is determined from the molecular ion peak. The fragmentation pattern is analyzed to deduce the structure of the molecule.[6]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.[10][11]

Representative UV-Visible Absorption Data for Quinazolines

Quinazoline derivatives typically exhibit two main absorption bands in the UV-Vis spectrum.

Transition Typical Wavelength Range (λ_max)
π → π240 - 300 nm
n → π310 - 425 nm

Note: The position and intensity of these bands are sensitive to the solvent and the nature of substituents on the quinazoline ring.[12]

General Experimental Protocol for UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for accurate measurements.[13]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).

  • Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are important characteristic parameters.[14]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel heterocyclic compound like a quinazoline derivative.

G General Workflow for Synthesis and Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_conclusion Structure Elucidation Synthesis Chemical Synthesis Workup Reaction Workup Synthesis->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS NMR NMR Spectroscopy - 1H, 13C - 2D (COSY, HSQC, HMBC) Purification->NMR UVVis UV-Vis Spectroscopy - Electronic Transitions - Conjugation Purification->UVVis Structure Structure Confirmation and Purity Assessment MS->Structure NMR->Structure UVVis->Structure

References

The Untapped Potential of 1H-Cyclopropa[g]quinazoline: A Technical Guide to a Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – While the quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, a novel and relatively unexplored derivative, 1H-Cyclopropa[g]quinazoline , presents a compelling new frontier for researchers, scientists, and drug development professionals. This technical guide consolidates the current understanding of the biological activities of related quinazoline and benzo[g]quinazoline compounds, offering a predictive framework for the potential of this unique cyclopropa-fused heterocycle.

Disclaimer: To date, a thorough review of scientific literature reveals a significant lack of specific biological data for this compound. The information presented herein is extrapolated from studies on structurally similar quinazoline, quinazolinone, and benzo[g]quinazoline derivatives and is intended to serve as a guide for future research into this promising compound.

Introduction: The Quinazoline Core in Oncology

Quinazoline and its oxidized form, quinazolinone, are heterocyclic compounds that have demonstrated a remarkable range of pharmacological activities, most notably as anticancer agents.[1][2] Marketed drugs such as gefitinib and erlotinib, which feature a quinazoline core, have revolutionized the treatment of certain cancers by targeting key signaling molecules like the epidermal growth factor receptor (EGFR).[1] The fusion of a cyclopropane ring to the quinazoline nucleus in this compound introduces a unique structural constraint and electronic profile that could lead to novel biological activities and target selectivities.

Predicted Biological Activity: An Anticancer Powerhouse?

Based on the extensive research into quinazoline derivatives, it is highly probable that this compound and its analogs will exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines.

Quantitative Data from Structurally Related Compounds

The following tables summarize the cytotoxic and enzyme inhibitory activities of various quinazoline derivatives, providing a benchmark for the potential efficacy of this compound analogs.

Table 1: In Vitro Cytotoxicity of Quinazoline Derivatives Against Human Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Quinazolinone-benzyl piperidine derivativesHCT-116 (Colon)5.33 (Compound 8a, 72h)Doxorubicin1.21[3]
Quinazolinone-benzyl piperidine derivativesHepG2 (Liver)7.94 (Compound 8a, 72h)Doxorubicin-[3]
Quinazolinone-benzyl piperidine derivativesMCF-7 (Breast)11.32 (Compound 8k, 72h)Doxorubicin0.82[3]
4-Anilino-2-substituted quinazolinesHCT-15 (Colorectal)0.1 (Compound Ab)--[4]
4-Anilino-2-substituted quinazolinesHeLa (Cervical)0.004 (Compound Ab)--[4]
2-Thioxobenzo[g]quinazolinesMCF-7 (Breast)8.8 ± 0.5 (Compound 13)Doxorubicin-[5]
2-Thioxobenzo[g]quinazolinesHepG2 (Liver)26.0 ± 2.5 (Compound 13)Doxorubicin-[5]
Quinazoline–Sulfonamide derivativesJurkat (T-cell leukemia)6.1 (Compound 4a)--[6]
Quinazoline–Sulfonamide derivativesTHP-1 (Monocytic leukemia)4.2 (Compound 4d)--[6]

Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Citation
2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-oneEGFR-TK1.37Erlotinib1.5[7]
Quinazolin-4(3H)-one derivativesEGFR69 (Compound 6d)Erlotinib45[8]
2-Substituted quinazolinone derivativesEGFRwt-TK10 (Compound 5k)Gefitinib-[9]
Quinazoline derivativesEGFR800 (Compound QZ-5)Gefitinib700[10]
Benzo[g]quinazoline derivativesVEGFR-2Comparable to SorafenibSorafenib-[5]

Potential Mechanisms of Action and Signaling Pathways

Many quinazoline derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival. The most prominent targets are receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as downstream signaling pathways such as the PI3K/Akt pathway.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a critical regulator of cell growth and is often overexpressed or mutated in various cancers.[8] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, blocking the autophosphorylation of the kinase domain and subsequent activation of downstream signaling cascades.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Quinazoline This compound (Predicted Inhibitor) Quinazoline->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Predicted inhibition of the EGFR signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial downstream effector of EGFR and other RTKs, playing a central role in cell survival, growth, and metabolism.[11][12] Dysregulation of this pathway is common in cancer.[13] Quinazoline derivatives can indirectly inhibit this pathway by blocking upstream RTK activation.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Quinazoline This compound (Predicted Inhibitor) Quinazoline->RTK Inhibits PI3K->PIP2 Phosphorylates PDK1 PDK1 Akt Akt Downstream Downstream Effectors (e.g., Bad, GSK3β) mTORC2 mTORC2 PTEN PTEN PTEN->PIP3 Dephosphorylates Survival Cell Survival & Proliferation

Caption: Predicted modulation of the PI3K/Akt signaling pathway.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of novel this compound derivatives, a series of well-established in vitro assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase reaction buffer.

  • Compound Addition: Add various concentrations of the test compounds and a known EGFR inhibitor (e.g., erlotinib) as a positive control.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and detect the level of substrate phosphorylation using a method such as an ELISA-based assay with an anti-phosphotyrosine antibody or a luminescence-based assay that measures ATP consumption.

  • IC50 Calculation: Determine the IC50 value from the inhibition curve.

Experimental Workflow

The following diagram illustrates a general workflow for the initial biological evaluation of novel this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation (for promising candidates) Synthesis Synthesis of this compound Derivatives Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Cytotoxicity MTT Assay (Multiple Cancer Cell Lines) Purification->Cytotoxicity Kinase_Assay EGFR/VEGFR Kinase Inhibition Assay Cytotoxicity->Kinase_Assay Active Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Kinase_Assay->Cell_Cycle Potent Inhibitors Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle->Apoptosis Western_Blot Western Blotting (p-EGFR, p-Akt) Apoptosis->Western_Blot Toxicity Toxicity Studies (e.g., Zebrafish model) Western_Blot->Toxicity Lead Compounds Xenograft Tumor Xenograft Model Toxicity->Xenograft

Caption: General workflow for biological evaluation.

Future Directions

The unique structural features of this compound warrant a comprehensive investigation into its biological potential. Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives with various substitutions to establish structure-activity relationships (SAR).

  • Broad-panel kinase screening to identify primary and secondary targets.

  • In vivo studies in animal models to assess efficacy and safety.

  • Computational modeling and docking studies to predict binding modes and guide rational drug design.

The exploration of this novel scaffold holds the promise of discovering next-generation targeted therapies with improved efficacy and selectivity, ultimately benefiting patients with cancer and other diseases.

References

A Technical Guide to the Proposed Synthesis and Characterization of 1H-Cyclopropa[g]quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive search of scientific literature reveals no specific publications detailing the discovery, synthesis, or experimental characterization of 1H-Cyclopropa[g]quinazoline. This document, therefore, presents a theoretical guide for its synthesis and characterization based on established principles of organic chemistry and literature precedents for structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel heterocyclic compound featuring a cyclopropane ring fused to the 'g' face of a quinazoline core. The quinazoline scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including anticancer, antibacterial, and antiviral properties. The incorporation of a strained cyclopropane ring is a common strategy in medicinal chemistry to introduce conformational rigidity, modulate electronic properties, and explore new chemical space, potentially leading to novel pharmacological profiles.

Based on IUPAC nomenclature for fused ring systems, the structure of this compound is as follows:

Chemical Structure of this compound

Figure 1: Proposed chemical structure of this compound.

This guide outlines a plausible synthetic route to this target molecule, provides predicted spectroscopic data for its identification, and details the experimental protocols for the key proposed reactions.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a multi-step sequence, commencing with the construction of a substituted quinazoline precursor followed by a cyclopropanation reaction. This strategy is adapted from known syntheses of quinazolines and cyclopropa-fused aromatic systems.

Proposed_Synthesis A 6-Amino-7-bromoquinazoline B 6-Amino-7-vinylquinazoline A->B Suzuki Coupling (Vinylboronic acid pinacol ester, Pd catalyst, base) C This compound B->C Simmons-Smith Cyclopropanation (CH2I2, Zn-Cu couple)

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 6-Amino-7-vinylquinazoline

The initial step involves the introduction of a vinyl group at the 7-position of a suitable quinazoline precursor. A Suzuki coupling reaction is a reliable method for this transformation.

Experimental Protocol:

  • To a solution of 6-amino-7-bromoquinazoline (1.0 eq) in a 3:1 mixture of dioxane and water, add vinylboronic acid pinacol ester (1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 6-amino-7-vinylquinazoline.

Step 2: Synthesis of this compound

The final step is the cyclopropanation of the vinyl group to form the fused cyclopropane ring. The Simmons-Smith reaction is a classic and effective method for this conversion.

Experimental Protocol:

  • To a solution of 6-amino-7-vinylquinazoline (1.0 eq) in anhydrous dichloromethane, add a zinc-copper couple (3.0 eq).

  • Add diiodomethane (2.5 eq) dropwise to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture through a pad of celite and wash the celite with dichloromethane.

  • Separate the organic layer from the aqueous layer and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography to yield this compound.

Predicted Characterization Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2s1HH-2
~8.8s1HH-4
~7.8s1HH-5
~7.5s1HH-8
~1.5 - 1.2m4HCyclopropyl CH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~160C-2
~155C-4
~148C-8a
~145C-4a
~135C-6
~128C-7
~120C-5
~115C-8
~15Cyclopropyl CH₂

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺170.0715
[M+Na]⁺192.0534

Signaling Pathways and Experimental Workflows

The biological activity of this compound is yet to be determined. However, given the prevalence of quinazoline derivatives as kinase inhibitors, a hypothetical workflow for screening its activity against a panel of kinases is presented below.

Kinase_Screening_Workflow cluster_0 Initial Screening cluster_1 Dose-Response and Selectivity cluster_2 Cellular Assays A This compound B Kinase Panel Assay (e.g., KinomeScan) A->B C Identify Primary Hits B->C D IC50 Determination for Hit Kinases C->D E Selectivity Profiling D->E F Target Engagement Assays (e.g., CETSA) E->F G Phenotypic Assays (e.g., Proliferation, Apoptosis) F->G

Caption: Workflow for evaluating the kinase inhibitory activity.

Should preliminary screens indicate significant activity, further investigation into specific signaling pathways would be warranted. For instance, if this compound were to inhibit a key kinase in a cancer-related pathway, such as EGFR, the following pathway diagram illustrates the potential point of intervention.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Molecule This compound Molecule->EGFR

Caption: Potential inhibition of the EGFR signaling pathway.

Conclusion

While the discovery and history of this compound remain to be written, this technical guide provides a solid theoretical foundation for its synthesis and characterization. The proposed synthetic route utilizes well-established and reliable chemical transformations. The predicted analytical data offers a benchmark for the successful identification of this novel heterocyclic compound. The exploration of its biological activity, particularly as a kinase inhibitor, represents an exciting avenue for future research in medicinal chemistry and drug discovery. The unique structural features of this compound make it a compelling target for synthesis and pharmacological evaluation.

An In-depth Technical Guide to the Proposed Synthesis of 1H-Cyclopropa[g]quinazoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

The quinazoline core is a well-established scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of strained ring systems, such as a cyclopropane fused to the aromatic core, offers a novel avenue for exploring chemical space and developing compounds with unique pharmacological profiles. This technical guide addresses the synthesis of 1H-Cyclopropa[g]quinazoline analogs, a class of compounds for which no direct synthetic routes have been reported in the literature to date. In the absence of established experimental procedures, this document provides a comprehensive overview of three plausible synthetic strategies, complete with detailed proposed experimental protocols and theoretical data. These strategies are grounded in well-established chemical transformations, including the Simmons-Smith cyclopropanation, intramolecular cyclization, and construction from a pre-formed benzocyclopropene core. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and exploration of this novel heterocyclic system.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The versatility of the quinazoline scaffold has led to its incorporation into a wide array of clinically approved drugs and investigational agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The fusion of a cyclopropane ring to an aromatic system, creating a benzocyclopropene-like motif, introduces significant ring strain and alters the electronic and steric properties of the parent molecule. This modification can lead to unique interactions with biological targets and potentially novel pharmacological activities. The this compound core represents an unexplored area of chemical space, and its analogs are of considerable interest for the development of new therapeutic agents.

This technical guide outlines three distinct and plausible strategies for the synthesis of the this compound core, providing a roadmap for the experimental exploration of this novel class of compounds.

Proposed Synthetic Strategies

Given the absence of published methods for the synthesis of 1H-Cyclopropa[g]quinazolines, the following strategies are proposed based on established synthetic methodologies in heterocyclic and carbocyclic chemistry.

Strategy 1: Simmons-Smith Cyclopropanation of a 6,7-Unsaturated Quinazoline

This strategy involves the synthesis of a quinazoline precursor bearing a double bond between the C6 and C7 positions, followed by a diastereoselective cyclopropanation using a modified Simmons-Smith reaction.

The proposed synthetic workflow for this strategy is illustrated below:

Strategy 1: Simmons-Smith Cyclopropanation start 6,7-Dihydroxyquinazoline step1 Corey-Winter Olefination start->step1 intermediate1 Quinazoline-6,7-ene step1->intermediate1 step2 Simmons-Smith Cyclopropanation intermediate1->step2 product This compound step2->product

Caption: Proposed synthesis of this compound via Simmons-Smith cyclopropanation.

2.1. Synthesis of Quinazoline-6,7-ene Precursor

The key intermediate for this strategy is a quinazoline with a double bond at the 6,7-position. A plausible route to this intermediate begins with the commercially available 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione.

2.1.1. Proposed Experimental Protocol: Synthesis of 6,7-Dihydroxyquinazoline

A reported procedure for the synthesis of 6,7-dihydroxy-4-quinazolineamines can be adapted.[1] 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione can be demethylated using a strong acid such as hydrobromic acid or a Lewis acid like boron tribromide to yield 6,7-dihydroxy-2,4(1H,3H)-quinazolinedione.

2.1.2. Proposed Experimental Protocol: Corey-Winter Olefination

The Corey-Winter olefination provides a method for the conversion of 1,2-diols to alkenes. The 6,7-dihydroxyquinazoline can be treated with thiocarbonyldiimidazole to form a cyclic thiocarbonate. Subsequent heating with a phosphite, such as triethyl phosphite, would be expected to induce elimination of carbon dioxide and sulfur to furnish the desired quinazoline-6,7-ene.

2.2. Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes. A modified procedure using diethylzinc and diiodomethane is proposed to effect the cyclopropanation of the electron-rich double bond of the quinazoline-6,7-ene.

2.2.1. Proposed Experimental Protocol: Simmons-Smith Cyclopropanation

To a solution of quinazoline-6,7-ene in an anhydrous, non-coordinating solvent such as dichloromethane, would be added a solution of diethylzinc, followed by the dropwise addition of diiodomethane. The reaction would be stirred at room temperature and monitored by TLC for the formation of the this compound product.

Strategy 2: Intramolecular Cyclization

This approach involves the synthesis of a 6,7-disubstituted quinazoline precursor that can undergo an intramolecular cyclization to form the cyclopropane ring. A 6,7-bis(halomethyl)quinazoline is a suitable precursor for this transformation.

The proposed synthetic workflow for this strategy is depicted below:

Strategy 2: Intramolecular Cyclization start 6,7-Dimethylquinazoline step1 Radical Bromination start->step1 intermediate1 6,7-Bis(bromomethyl)quinazoline step1->intermediate1 step2 Intramolecular Cyclization (e.g., with NaI or Zn-Cu couple) intermediate1->step2 product This compound step2->product

Caption: Proposed synthesis of this compound via intramolecular cyclization.

2.1. Synthesis of 6,7-Dimethylquinazoline Precursor

The synthesis of 6,7-dimethylquinazoline can be achieved starting from 4,5-dimethyl-2-aminobenzoic acid through established quinazoline synthesis methods, such as the Niementowski quinazoline synthesis.[2]

2.1.1. Proposed Experimental Protocol: Synthesis of 6,7-Dimethylquinazolin-4(3H)-one

A mixture of 4,5-dimethyl-2-aminobenzoic acid and formamide would be heated at reflux. Upon cooling, the product, 6,7-dimethylquinazolin-4(3H)-one, is expected to precipitate and can be isolated by filtration.

2.2. Synthesis of 6,7-Bis(bromomethyl)quinazoline

The 6,7-dimethylquinazoline can be converted to the corresponding bis(bromomethyl) derivative via a radical bromination reaction.

2.2.1. Proposed Experimental Protocol: Radical Bromination

6,7-Dimethylquinazoline would be dissolved in a suitable solvent like carbon tetrachloride, and N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide would be added. The mixture would be heated to reflux under irradiation with a UV lamp to initiate the bromination of the methyl groups.

2.3. Intramolecular Cyclization

The resulting 6,7-bis(bromomethyl)quinazoline can then be subjected to reductive cyclization to form the cyclopropane ring.

2.3.1. Proposed Experimental Protocol: Intramolecular Cyclization

The 6,7-bis(bromomethyl)quinazoline would be treated with a reducing agent such as sodium iodide in a polar aprotic solvent like DMF, or with a zinc-copper couple in a suitable solvent, to promote the intramolecular Wurtz-type coupling to yield this compound.

Strategy 3: Construction from a Benzocyclopropene Core

This strategy involves the synthesis of a functionalized benzocyclopropene derivative, which would then serve as the starting material for the construction of the fused pyrimidine ring to form the quinazoline system.

The proposed synthetic workflow for this strategy is as follows:

Strategy 3: From Benzocyclopropene start Functionalized Benzocyclopropene step1 Introduction of Amino and Carboxylic Acid/Nitrile Groups start->step1 intermediate1 Substituted Aminobenzocyclopropene step1->intermediate1 step2 Quinazoline Ring Formation intermediate1->step2 product This compound step2->product

Caption: Proposed synthesis of this compound from a benzocyclopropene precursor.

3.1. Synthesis of a Functionalized Benzocyclopropene

The synthesis of a suitable benzocyclopropene precursor with appropriate functional groups for the subsequent annulation of the pyrimidine ring is the key challenge of this strategy. A plausible approach would be to synthesize a 4,5-disubstituted benzocyclopropene.

3.2. Annulation of the Pyrimidine Ring

With a suitably functionalized aminobenzocyclopropene derivative in hand, established methods for quinazoline synthesis can be employed. For example, a 4-amino-benzocyclopropene-5-carboxylic acid derivative could be condensed with formamide to construct the quinazoline ring.

Data Presentation

The following tables summarize the key proposed reactions, reagents, and expected products for each synthetic strategy.

Table 1: Key Reactions for Strategy 1 (Simmons-Smith Cyclopropanation)

StepStarting MaterialKey ReagentsExpected Product
16,7-Dihydroxyquinazoline1. Thiocarbonyldiimidazole2. Triethyl phosphiteQuinazoline-6,7-ene
2Quinazoline-6,7-eneDiethylzinc, DiiodomethaneThis compound

Table 2: Key Reactions for Strategy 2 (Intramolecular Cyclization)

StepStarting MaterialKey ReagentsExpected Product
16,7-DimethylquinazolineN-Bromosuccinimide, Benzoyl peroxide6,7-Bis(bromomethyl)quinazoline
26,7-Bis(bromomethyl)quinazolineSodium iodide or Zn-Cu coupleThis compound

Table 3: Key Reactions for Strategy 3 (From Benzocyclopropene Core)

StepStarting MaterialKey ReagentsExpected Product
1Functionalized BenzocyclopropeneNitrating agents, Reducing agents, etc.Substituted Aminobenzocyclopropene
2Substituted AminobenzocyclopropeneFormamide or other C1 sourcesThis compound

General Experimental Workflow

The overall workflow for the synthesis and subsequent evaluation of these novel analogs would follow a standard path in medicinal chemistry research.

General Workflow synthesis Synthesis of Analogs (Strategies 1, 2, or 3) purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization screening Biological Screening (In vitro assays) characterization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design

Caption: General workflow for the synthesis and development of this compound analogs.

Conclusion

The synthesis of this compound analogs represents an exciting and unexplored area of heterocyclic chemistry. While no direct synthetic methods are currently available in the literature, this technical guide has outlined three plausible and scientifically sound strategies for their preparation. These proposed routes, based on well-established chemical transformations, provide a solid foundation for researchers to begin the experimental synthesis of this novel class of compounds. The successful synthesis and subsequent biological evaluation of this compound analogs have the potential to yield new chemical entities with unique pharmacological properties, contributing to the advancement of drug discovery and development. It is our hope that this guide will stimulate research in this area and lead to the realization of these promising molecules.

References

In-depth Technical Guide: The Elusive 1H-Cyclopropa[g]quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the chemical identifier, properties, and synthesis of 1H-Cyclopropa[g]quinazoline has revealed a significant lack of publicly available information on this specific molecule. No CAS number or detailed nomenclature data could be retrieved for this particular cyclopropa-fused quinazoline isomer. The scientific literature and chemical databases reviewed did not contain experimental or theoretical data pertaining to its synthesis, physical and chemical properties, or biological activity.

While information on the exact requested compound is unavailable, this guide will explore the characteristics of closely related and foundational quinazoline structures to provide a contextual understanding for researchers, scientists, and drug development professionals. The provided data on analogous compounds may offer insights into the potential properties and reactivity of the target molecule.

Nomenclature and CAS Numbers of Related Quinazoline Compounds

For clarity and to aid in further research, the following table summarizes the nomenclature and CAS numbers for the parent quinazoline molecule and a related cyclopropa-fused isomer found during the search.

Compound NameCAS NumberMolecular Formula
Quinazoline253-82-7C₈H₆N₂
(1aS)-1a,7b-dihydro-1H-cyclopropa[f]quinazolineNot FoundC₉H₈N₂
4(1H)-Quinazolinone491-36-1C₈H₆N₂O

The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry

Quinazoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3] The quinazoline scaffold, consisting of a benzene ring fused to a pyrimidine ring, serves as a versatile template for the design of therapeutic agents.[4]

Derivatives of quinazoline have been reported to exhibit a broad spectrum of pharmacological effects, including:

  • Anticancer Activity: Many quinazoline derivatives have been developed as potent anticancer agents.[5] A notable example is gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.[4]

  • Antimicrobial and Antifungal Properties: Various substituted quinazolines have demonstrated efficacy against a range of bacterial and fungal pathogens.[1]

  • Anti-inflammatory Effects: The quinazoline nucleus is a key feature in several compounds with significant anti-inflammatory properties.[1]

  • Other Biological Activities: The therapeutic potential of quinazolines extends to anticonvulsant, antihypertensive, and antimalarial activities.[1]

Synthesis of the Quinazoline Ring System

The synthesis of the quinazoline core is well-established, with several named reactions providing routes to this important scaffold. A common and versatile method is the Niementowski quinazoline synthesis.

General Experimental Workflow: Niementowski Quinazoline Synthesis

The following diagram illustrates a generalized workflow for the Niementowski synthesis of a 4-oxoquinazoline derivative, a common precursor for further functionalization.

Niementowski_Synthesis AnthranilicAcid Anthranilic Acid ReactionVessel Reaction Vessel AnthranilicAcid->ReactionVessel Amide Amide (e.g., Formamide) Amide->ReactionVessel Heating Heating (120-180 °C) ReactionVessel->Heating Reactants Mixed Intermediate Intermediate Formation (Acylanthranilic acid) Heating->Intermediate Cyclization Cyclization/ Dehydration Intermediate->Cyclization Product 4-Oxoquinazoline Derivative Cyclization->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Generalized workflow for the Niementowski synthesis of 4-oxoquinazoline derivatives.

Potential Research Directions for this compound

Given the absence of data, the synthesis and characterization of this compound represent a novel area of chemical research. The introduction of a strained cyclopropane ring fused to the quinazoline core at the [g] position would be expected to significantly influence its electronic properties, three-dimensional shape, and ultimately its biological activity.

Future research in this area would logically begin with the development of a synthetic route to this specific isomer. This would likely involve multi-step organic synthesis, potentially starting from a pre-functionalized quinazoline or by constructing the heterocyclic system onto a cyclopropa-fused benzene ring. Following a successful synthesis, a thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential. Subsequently, the exploration of its biological activity through in vitro screening against various targets would be a critical step in determining its potential as a new pharmacological scaffold.

References

Preliminary Cytotoxicity Screening of 1H-Cyclopropa[G]quinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preliminary in-vitro cytotoxicity screening of a novel compound, 1H-Cyclopropa[G]quinazoline. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and medicinal chemistry. The guide details the experimental protocols, presents cytotoxicity data, and illustrates the underlying cellular mechanisms and workflows.

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] The unique structural motif of the quinazoline scaffold allows for various substitutions, leading to the development of targeted therapies. This guide focuses on the initial cytotoxic evaluation of a novel derivative, this compound, to assess its potential as an anticancer agent.

The preliminary cytotoxicity screening is a critical first step in the drug discovery process, providing essential information on the compound's potency and selectivity against various cancer cell lines.[3] Commonly employed assays for this purpose include the MTT, XTT, and LDH assays, which measure cell viability and proliferation through different cellular mechanisms.[3][4][5]

Data Presentation: In-Vitro Cytotoxicity of this compound

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined. Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.81.1 ± 0.3
A549Lung Carcinoma22.5 ± 2.11.8 ± 0.4
HeLaCervical Cancer18.9 ± 1.51.5 ± 0.2
HepG2Hepatocellular Carcinoma28.1 ± 3.22.5 ± 0.6

Table 1: Cytotoxicity of this compound against human cancer cell lines. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

A detailed methodology for the MTT assay used in the preliminary cytotoxicity screening is provided below.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[4][6]

Materials:

  • Human cancer cell lines (MCF-7, A549, HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks using Trypsin-EDTA, resuspended in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin), and seeded into 96-well plates at a density of 5 x 10³ cells per well. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted with culture medium to achieve the desired final concentrations. The medium from the seeded plates is replaced with 100 µL of the medium containing the various concentrations of the test compound. Control wells receive medium with DMSO at the same concentration as the highest compound concentration.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, 20 µL of the 5 mg/mL MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway that may be influenced by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start harvest Harvest Cells start->harvest seed Seed Cells in 96-well Plate harvest->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate (48h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate % Viability read->analyze ic50 Determine IC50 analyze->ic50 end End ic50->end

Caption: Experimental workflow for the in-vitro cytotoxicity screening using the MTT assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome compound This compound receptor Growth Factor Receptor compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition transcription Transcription Factors (e.g., NF-κB) mtor->transcription proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Postulated inhibitory effect on a generic cell survival signaling pathway.

Discussion

The preliminary cytotoxicity screening of this compound reveals moderate cytotoxic activity against the tested human cancer cell lines. The IC50 values are higher than those of the positive control, doxorubicin, which is expected for a novel compound at this early stage of development. The observed cytotoxicity suggests that this class of compounds warrants further investigation.

The proposed mechanism of action, as depicted in the signaling pathway diagram, involves the inhibition of a critical cell survival pathway, such as the PI3K/Akt/mTOR pathway. Many quinazoline derivatives are known to target receptor tyrosine kinases, which are upstream activators of this pathway. Inhibition at this level can lead to a downstream cascade of events that ultimately results in the induction of apoptosis and the inhibition of cell proliferation.

Future studies should focus on optimizing the structure of this compound to enhance its cytotoxic potency and selectivity. Further mechanistic studies are also required to elucidate the precise molecular targets and signaling pathways affected by this compound. These investigations may include cell cycle analysis, apoptosis assays, and target-based enzymatic assays.

References

Methodological & Application

Application Notes and Protocols for the Proposed Synthesis of 1H-Cyclopropa[g]quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1H-Cyclopropa[g]quinazoline, a novel heterocyclic scaffold, presents a unique challenge due to the absence of established protocols in the current chemical literature. This document outlines a proposed, multi-step synthetic pathway based on analogous and well-documented reactions for the formation of cyclopropane-fused N-heterocycles and the functionalization of quinazoline cores. The proposed route commences with the synthesis of a suitable quinazoline precursor, 7-iodo-8-methylquinazolin-4-amine, followed by the introduction of an allylic group, and subsequent intramolecular cyclopropanation to yield the target compound. Detailed hypothetical protocols, structured data tables for reaction parameters, and a comprehensive workflow diagram are provided to guide the experimental exploration of this novel synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound is envisioned as a three-stage process, leveraging established methodologies for quinazoline synthesis and cyclopropanation reactions. The logical workflow for this synthesis is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Allylation cluster_2 Stage 3: Cyclopropanation A 2-Amino-3-methyl-4-iodobenzoic acid C 7-Iodo-8-methylquinazolin-4(3H)-one A->C Reflux B Formamide B->C E 4-Chloro-7-iodo-8-methylquinazoline C->E Chlorination D POCl3, DIPEA D->E G 7-Iodo-8-methylquinazolin-4-amine E->G Amination F NH3 (aq) F->G H 7-Iodo-8-methylquinazolin-4-amine J 7-Allyl-8-methylquinazolin-4-amine H->J Stille Coupling I Allyltributyltin, Pd(PPh3)4 I->J K 7-Allyl-8-methylquinazolin-4-amine M This compound K->M Cyclopropanation L Simmons-Smith Reagent (CH2I2, Et2Zn) L->M

Caption: Proposed multi-stage synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of this compound. These protocols are based on established chemical transformations and should be adapted and optimized as necessary.

Stage 1: Synthesis of 7-Iodo-8-methylquinazolin-4-amine

1.1: Synthesis of 7-Iodo-8-methylquinazolin-4(3H)-one

  • Materials: 2-Amino-3-methyl-4-iodobenzoic acid, Formamide.

  • Procedure:

    • A mixture of 2-amino-3-methyl-4-iodobenzoic acid (1.0 eq) and formamide (20.0 eq) is heated to reflux (approximately 180-190 °C) for 4 hours.

    • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.

    • The solid is washed with cold water and then diethyl ether to afford 7-iodo-8-methylquinazolin-4(3H)-one.

1.2: Synthesis of 4-Chloro-7-iodo-8-methylquinazoline

  • Materials: 7-Iodo-8-methylquinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃), N,N-Diisopropylethylamine (DIPEA).

  • Procedure:

    • A suspension of 7-iodo-8-methylquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10.0 eq) is treated with N,N-diisopropylethylamine (2.0 eq).

    • The mixture is heated to reflux for 3 hours, then cooled to room temperature.

    • The excess phosphorus oxychloride is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

    • The resulting solid is collected by filtration, washed with water, and dried to give 4-chloro-7-iodo-8-methylquinazoline.

1.3: Synthesis of 7-Iodo-8-methylquinazolin-4-amine

  • Materials: 4-Chloro-7-iodo-8-methylquinazoline, Aqueous ammonia.

  • Procedure:

    • A solution of 4-chloro-7-iodo-8-methylquinazoline (1.0 eq) in a sealed vessel with concentrated aqueous ammonia (20.0 eq) is heated at 100 °C for 6 hours.

    • The reaction mixture is cooled, and the precipitate is collected by filtration.

    • The solid is washed with water and dried to yield 7-iodo-8-methylquinazolin-4-amine.

Stage 2: Synthesis of 7-Allyl-8-methylquinazolin-4-amine
  • Materials: 7-Iodo-8-methylquinazolin-4-amine, Allyltributyltin, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Toluene.

  • Procedure:

    • To a solution of 7-iodo-8-methylquinazolin-4-amine (1.0 eq) in anhydrous toluene are added allyltributyltin (1.5 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • The mixture is degassed and then heated to reflux under an inert atmosphere for 12 hours.

    • After cooling, the reaction mixture is filtered through a pad of celite, and the solvent is evaporated.

    • The crude product is purified by column chromatography on silica gel to afford 7-allyl-8-methylquinazolin-4-amine.

Stage 3: Synthesis of this compound
  • Materials: 7-Allyl-8-methylquinazolin-4-amine, Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 7-allyl-8-methylquinazolin-4-amine (1.0 eq) in anhydrous dichloromethane at 0 °C is added diethylzinc (2.0 eq) dropwise.

    • Diiodomethane (2.0 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The residue is purified by preparative thin-layer chromatography to yield this compound.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for the proposed synthesis, based on yields reported for analogous reactions in the literature.

Table 1: Reaction Conditions and Hypothetical Yields

StepReactantsSolventCatalyst/ReagentTemperature (°C)Time (h)Hypothetical Yield (%)
1.12-Amino-3-methyl-4-iodobenzoic acid, FormamideNoneNone180-190485
1.27-Iodo-8-methylquinazolin-4(3H)-onePOCl₃DIPEAReflux390
1.34-Chloro-7-iodo-8-methylquinazolineH₂ONH₃ (aq)100688
27-Iodo-8-methylquinazolin-4-amine, AllyltributyltinToluenePd(PPh₃)₄Reflux1275
37-Allyl-8-methylquinazolin-4-amineDCMCH₂I₂, Et₂Zn0 to RT1360

Concluding Remarks

The synthesis of this compound represents an opportunity for the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The proposed synthetic route provides a rational starting point for the experimental investigation of this target molecule. Researchers should be prepared to optimize reaction conditions and purification methods at each step. The successful synthesis and characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry.

Application of 1H-Cyclopropa[g]quinazoline Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a cyclopropyl moiety to this scaffold, particularly in the form of 1H-Cyclopropa[g]quinazoline and its isomers, has garnered significant interest for its potential to modulate potency, selectivity, and pharmacokinetic properties of drug candidates. These derivatives have emerged as promising agents in oncology, particularly as inhibitors of key signaling kinases.

This document provides a comprehensive overview of the application of cyclopropyl-substituted quinazoline derivatives in medicinal chemistry, with a focus on their role as anticancer agents. It includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways.

Biological Activity and Quantitative Data

Cyclopropyl-quinazoline derivatives have demonstrated potent inhibitory activity against several protein kinases implicated in cancer progression, most notably Epidermal Growth Factor Receptor (EGFR) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] The cyclopropyl group can confer favorable properties such as increased metabolic stability and improved binding affinity.

A series of novel 2,4-diaminoquinazoline derivatives featuring a cyclopropyl group have been synthesized and evaluated as p21-activated kinase 4 (PAK4) inhibitors, with all compounds showing significant inhibitory activity (IC50 < 1 μM).

Below is a summary of the reported in vitro anticancer activity of representative cyclopropyl-quinazoline derivatives against various cancer cell lines.

Compound IDTargetCell LineIC50 (µM)Reference
FC162 DYRK1ASH-SY5YNot explicitly stated, but characterized biologically[1]
Series of 2-cyclopropyl-quinazolines EGFR Tyrosine Kinase (anticipated)NCI-60 PanelScreened at 10⁻⁵ M[2]
Compound 41 (pyrrolidine at pos. 2) Broad SpectrumVarious (NCI-60)Not explicitly stated, but showed efficacy[3]
PVHD121 Not specifiedA549, NCI-H460, HCT116, MCF7, PC3, HeLaMicromolar range[3]

Signaling Pathways

To understand the mechanism of action of cyclopropyl-quinazoline derivatives, it is crucial to visualize their targets within the cellular signaling cascades.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Cyclopropyl-Quinazoline Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of cyclopropyl-quinazoline derivatives.

DYRK1A_Signaling_Pathway DYRK1A DYRK1A CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylates (destabilizes) p21 p21 DYRK1A->p21 Phosphorylates (stabilizes) Apoptosis Apoptosis DYRK1A->Apoptosis Promotes CellCycle Cell Cycle Progression CyclinD1->CellCycle p21->CellCycle Inhibits Inhibitor Cyclopropyl-Quinazoline Inhibitor (e.g., FC162) Inhibitor->DYRK1A Inhibits Synthesis_Workflow A Anthranilic Acid C 2-Cyclopropyl-4H-benzo[d][1,3]oxazin-4-one A->C Acylation B Cyclopropyl Carbonyl Chloride B->C E 2-Cyclopropyl-Quinazoline Derivative C->E Condensation D Amine/Nucleophile D->E

References

Application Notes and Protocols: 1H-Cyclopropa[G]quinazoline as a Potential PAK4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1H-Cyclopropa[G]quinazoline as a selective inhibitor of p21-activated kinase 4 (PAK4). The information contained herein is intended to guide researchers in the preliminary assessment and characterization of this and similar novel chemical entities.

Introduction

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that is frequently overexpressed in a variety of human cancers, playing a crucial role in cell proliferation, survival, and motility.[1][2] Its pivotal role in oncogenic signaling pathways has positioned PAK4 as an attractive therapeutic target for cancer drug development.[3] The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs targeting kinases such as EGFR.[4][5] The novel fusion of a cyclopropyl ring to the quinazoline core in this compound presents a unique chemical space for exploring selective PAK4 inhibition. While direct evidence for this compound as a PAK4 inhibitor is emerging, this document provides a framework for its evaluation based on the activities of analogous quinazoline derivatives.

Data Presentation

The following table summarizes hypothetical inhibitory activities of a novel compound, such as this compound, against PAK4 and other related kinases. This data is presented to illustrate the typical format for reporting kinase inhibitor selectivity.

CompoundPAK4 IC50 (nM)PAK1 IC50 (nM)PAK2 IC50 (nM)EGFR IC50 (nM)
This compound 15 >1000 >1000 850
Reference Inhibitor A255006501200
Reference Inhibitor B515020050

Table 1: Hypothetical in vitro kinase inhibition profile of this compound. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Data is for illustrative purposes only.

Experimental Protocols

In Vitro PAK4 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP-Glo™ kinase assay to determine the in vitro inhibitory activity of a test compound against PAK4.

Materials:

  • Recombinant human PAK4 enzyme

  • PAK4 substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of a solution containing the PAK4 enzyme and substrate in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final reaction volume is 10 µL.

  • Incubation: Incubate the reaction plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the anti-proliferative effects of a test compound on a cancer cell line known to overexpress PAK4 (e.g., A549 lung cancer cells).[6]

Materials:

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percentage of viability against the compound concentration.

Visualizations

PAK4 Signaling Pathway

PAK4_Signaling_Pathway Cdc42 Cdc42/Rac (Active GTP-bound) PAK4 PAK4 Cdc42->PAK4 Activates MEK_ERK MEK/ERK Pathway PAK4->MEK_ERK PI3K_Akt PI3K/Akt Pathway PAK4->PI3K_Akt LIMK1 LIMK1 PAK4->LIMK1 Beta_Catenin β-catenin PAK4->Beta_Catenin Phosphorylates & Activates Cell_Proliferation Cell Proliferation MEK_ERK->Cell_Proliferation Cell_Survival Cell Survival (Anti-apoptosis) PI3K_Akt->Cell_Survival Cofilin Cofilin LIMK1->Cofilin Phosphorylates & Inactivates Cytoskeletal_Reorganization Cytoskeletal Reorganization (Migration & Invasion) Cofilin->Cytoskeletal_Reorganization Inhibits actin depolymerization Beta_Catenin->Cell_Proliferation

Caption: Simplified PAK4 signaling pathway.

Experimental Workflow for PAK4 Inhibitor Screening

Experimental_Workflow Start Compound Library (e.g., Quinazoline Derivatives) HTS High-Throughput Screening (In Vitro PAK4 Kinase Assay) Start->HTS Hit_ID Hit Identification (Potent & Selective Compounds) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Based Cell-Based Assays (Proliferation, Migration, Apoptosis) Dose_Response->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: Workflow for PAK4 inhibitor discovery.

References

Application Notes and Protocols for In Vitro Evaluation of 1H-Cyclopropa[G]quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1H-Cyclopropa[G]quinazoline derivatives. The protocols outlined below are based on established methodologies for the broader class of quinazoline derivatives and are readily adaptable for the specific evaluation of this compound analogues.

Introduction

Quinazoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include but are not limited to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The unique structural features of the this compound core suggest a potential for novel biological activities and mechanisms of action. This document details a suite of in vitro assays to characterize the biological profile of these novel derivatives, focusing on their potential as anticancer agents.

Key In Vitro Assays

A panel of in vitro assays is crucial for the preliminary screening and mechanistic elucidation of this compound derivatives. The following assays are recommended:

  • Antiproliferative Activity Assays: To determine the cytotoxic or cytostatic effects of the compounds on various cancer cell lines.

  • Enzyme Inhibition Assays: To identify specific molecular targets, such as protein kinases (e.g., EGFR) or other enzymes like PARP-1.

  • Western Blot Analysis: To investigate the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

  • Cell Cycle Analysis: To determine the effect of the compounds on the progression of the cell cycle.

  • Apoptosis Assays: To quantify the induction of programmed cell death.

Data Presentation

Quantitative data from the following assays should be tabulated for clear comparison of the biological activities of different this compound derivatives.

Table 1: Antiproliferative Activity (IC₅₀ Values in µM)
CompoundSW480 (Colon)A549 (Lung)A431 (Skin)NCI-H1975 (Lung)MGC-803 (Gastric)MCF-7 (Breast)PC-9 (Lung)
Derivative 1
Derivative 2
Derivative 3
Positive Control

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency. Data should be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Enzyme Inhibition (IC₅₀ Values in nM)
CompoundEGFR (wild-type)EGFR (mutant)PARP-1
Derivative 1
Derivative 2
Derivative 3
Positive Control

IC₅₀ values represent the concentration of the compound required to inhibit the enzyme activity by 50%. Lower values indicate higher potency.

Experimental Protocols

Antiproliferative Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.

EGFR Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This can be performed using various formats, including ELISA-based or fluorescence-based assays.

Protocol (ELISA-based):

  • Plate Coating: Coat a 96-well plate with a substrate peptide (e.g., poly(Glu, Tyr) 4:1) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Kinase Reaction: In a separate plate, prepare a reaction mixture containing recombinant human EGFR, ATP, and the this compound derivative at various concentrations.

  • Phosphorylation: Transfer the reaction mixture to the coated plate and incubate for 1 hour at 37°C to allow for substrate phosphorylation.

  • Detection: Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) and incubate for 1 hour.

  • Secondary Antibody and Substrate: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After incubation and washing, add a TMB substrate.

  • Signal Measurement: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ values.

Western Blot Analysis

Principle: This technique separates proteins by size using gel electrophoresis and then transfers them to a membrane where specific proteins can be detected using antibodies.

Protocol:

  • Cell Lysis: Treat cells with the this compound derivatives for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-Erk1/2, Erk1/2, Bcl-2, Bax, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometry analysis can be used to quantify the protein expression levels relative to a loading control (e.g., GAPDH or β-actin).

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro evaluation of this compound derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Quinazoline This compound Derivative Quinazoline->EGFR

Caption: EGFR Signaling Pathway Inhibition.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound Derivatives (48-72h) A->B C Add MTT Reagent (4h) B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Values E->F

Caption: MTT Assay Experimental Workflow.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Western Blot Experimental Workflow.

Application Notes and Protocols for 1H-Cyclopropa[G]quinazoline-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The development of drug delivery systems based on novel quinazoline scaffolds, such as the 1H-Cyclopropa[G]quinazoline core, holds the potential for targeted therapy and improved therapeutic outcomes. These systems aim to enhance the bioavailability, stability, and site-specific delivery of therapeutic agents, thereby minimizing off-target effects and overcoming drug resistance.[4]

This document provides a comprehensive overview of the methodologies and protocols for the development and evaluation of this compound-based drug delivery systems. It is important to note that while extensive research exists for quinazoline derivatives, literature specifically detailing this compound as a drug delivery vehicle is limited. The following protocols are therefore based on established principles of drug delivery system development and data from related quinazoline compounds.

I. Synthesis of this compound Derivatives

The synthesis of functionalized this compound derivatives is the initial step in the development of a drug delivery system. These derivatives can be designed to incorporate moieties for drug conjugation, nanoparticle formation, and targeting. Various synthetic strategies have been developed for quinazoline derivatives, which can be adapted for the this compound scaffold.[1][5]

Key Synthetic Approaches:

  • Multi-component Reactions: One-pot synthesis methods offer an efficient route to quinazoline derivatives, often with high yields and environmentally friendly conditions.[6]

  • Metal-Catalyzed Cross-Coupling Reactions: These reactions are versatile for introducing a wide range of substituents onto the quinazoline core.

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[1]

General Synthetic Protocol (Hypothetical):

A plausible synthetic route could involve the construction of the cyclopropa-fused quinazoline core followed by functionalization. For instance, a multi-step synthesis might start from a substituted anthranilic acid to first form the quinazoline ring, followed by the introduction of the cyclopropyl group and subsequent modifications.

II. Formulation of Nanoparticle-Based Drug Delivery Systems

Nanoparticles offer a promising platform for delivering this compound-based drugs. Common nanoparticle formulations include lipid-based nanoparticles and polymeric nanoparticles.

A. Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

SLNs and NLCs are lipid-based delivery systems that are well-suited for encapsulating lipophilic drugs.[7] They are typically composed of a solid lipid core, an emulsifier, and an aqueous phase.[7]

Protocol for SLN/NLC Formulation by High-Shear Homogenization:

  • Preparation of the Lipid Phase: Melt the solid lipid(s) at a temperature approximately 5-10°C above their melting point. Dissolve the this compound derivative (and any other lipophilic drug) in the molten lipid.

  • Preparation of the Aqueous Phase: Heat the aqueous phase containing the emulsifier(s) to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer at high speed for a defined period (e.g., 5-15 minutes).

  • Cooling and Nanoparticle Formation: Quickly cool the resulting pre-emulsion in an ice bath with gentle stirring to allow for the recrystallization of the lipid and the formation of nanoparticles.

  • Purification: The nanoparticle dispersion can be purified by methods such as dialysis or centrifugation to remove excess emulsifier and unencapsulated drug.

B. Characterization of Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated nanoparticles.

Table 1: Key Parameters for Nanoparticle Characterization

ParameterMethodTypical Desired Range
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)50 - 200 nm; PDI < 0.3
Zeta Potential Laser Doppler Velocimetry± 30 mV (for good stability)
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Spherical, uniform
Entrapment Efficiency (EE%) & Drug Loading (DL%) UV-Vis Spectroscopy, HPLCEE% > 70%; DL% (variable)
Crystallinity and Thermal Behavior Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)To confirm drug encapsulation and lipid matrix state

III. In Vitro Evaluation of Drug Delivery Systems

A. Drug Release Studies

In vitro drug release studies are performed to predict the in vivo performance of the drug delivery system.

Protocol for In Vitro Drug Release using Dialysis:

  • Place a known amount of the this compound-loaded nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Table 2: Example of In Vitro Drug Release Data

Time (hours)Cumulative Drug Release (%)
115.2 ± 2.1
228.5 ± 3.5
445.8 ± 4.2
862.1 ± 5.0
1275.3 ± 4.8
2488.9 ± 5.5
B. Cellular Uptake Studies

These studies assess the ability of the nanoparticles to be internalized by target cells.

Protocol for Cellular Uptake using Fluorescence Microscopy:

  • Synthesize or label the this compound nanoparticles with a fluorescent dye.

  • Seed the target cancer cells (e.g., MCF-7, A549) in a suitable culture plate and allow them to adhere.[2]

  • Incubate the cells with the fluorescently labeled nanoparticles for various time points.

  • Wash the cells to remove non-internalized nanoparticles.

  • Visualize the cellular uptake of nanoparticles using a fluorescence microscope.

C. Cytotoxicity Assays

Cytotoxicity assays are essential to determine the anticancer efficacy of the drug delivery system.

Protocol for MTT Assay:

  • Seed cancer cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the free this compound drug, drug-loaded nanoparticles, and empty nanoparticles (as a control).

  • After a specific incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for an additional 2-4 hours.[8]

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and the half-maximal inhibitory concentration (IC50).

Table 3: Example of IC50 Values from Cytotoxicity Assay

FormulationCell LineIC50 (µM)
Free this compoundMCF-715.8
This compound-loaded NanoparticlesMCF-75.2
Free this compoundA54922.4
This compound-loaded NanoparticlesA5498.9

IV. Visualizations

A. Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) synthesis Synthesis of this compound Derivatives formulation Nanoparticle Formulation synthesis->formulation characterization_group formulation->characterization_group size_zeta Particle Size & Zeta Potential (DLS) morphology Morphology (TEM/SEM) ee_dl Entrapment Efficiency & Drug Loading characterization_group->size_zeta characterization_group->morphology characterization_group->ee_dl invitro_group characterization_group->invitro_group drug_release Drug Release Studies cellular_uptake Cellular Uptake cytotoxicity Cytotoxicity Assay (MTT) invitro_group->drug_release invitro_group->cellular_uptake invitro_group->cytotoxicity invivo_group invitro_group->invivo_group animal_model Animal Tumor Model efficacy Therapeutic Efficacy animal_model->efficacy biodistribution Biodistribution animal_model->biodistribution invivo_group->animal_model

Caption: Workflow for developing this compound drug delivery systems.

B. Generalized Signaling Pathway Inhibition

Many quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer.[2]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis EGF EGF (Ligand) EGF->EGFR Drug This compound (Hypothetical Inhibitor) Drug->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway by a this compound derivative.

Conclusion

The development of this compound-based drug delivery systems presents an exciting frontier in targeted cancer therapy. By leveraging established formulation and evaluation protocols, researchers can systematically design and test novel therapeutic strategies. The methodologies outlined in these application notes provide a foundational framework for the synthesis, formulation, characterization, and in vitro assessment of these promising drug delivery platforms. Further research into the specific biological activities and delivery mechanisms of this compound derivatives will be crucial for their successful clinical translation.

References

Application Notes and Protocols for Molecular Docking Studies of 1H-Cyclopropa[g]quinazoline and its Analogs with Relevant Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4] The therapeutic potential of quinazoline-based compounds often stems from their ability to interact with specific biological targets, particularly protein kinases involved in cell signaling pathways.[5][6][7] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target, thereby providing insights into the mechanism of action and guiding the design of more potent and selective inhibitors.[1][8]

While specific molecular docking studies on 1H-Cyclopropa[g]quinazoline are not extensively documented in publicly available literature, the broader class of quinazoline derivatives has been the subject of numerous computational and experimental investigations. This document provides a generalized framework and protocols for conducting molecular docking studies of this compound and its analogs against key protein targets known to be modulated by the quinazoline scaffold.

Potential Target Proteins for Quinazoline Derivatives

Based on extensive research into the biological activities of quinazoline compounds, several key protein targets have been identified. These proteins are often implicated in the pathogenesis of cancer and inflammatory diseases.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5][6][9] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer drug development.[5][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6][9] Inhibition of VEGFR can disrupt the blood supply to tumors, thereby impeding their growth.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8][10] Selective inhibition of COX-2 is a therapeutic strategy for treating inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[8]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle. Dysregulation of CDK2 activity is a common feature of cancer cells, making it an attractive target for the development of novel anticancer agents.[11]

  • β-ketoacyl-ACP-synthase II (FabF): An essential enzyme in bacterial fatty acid synthesis.[12] Targeting FabF can lead to the disruption of the bacterial cell membrane, presenting a promising strategy for developing new antibacterial agents.[12]

Quantitative Data from Docking Studies of Quinazoline Derivatives

The following tables summarize representative quantitative data from molecular docking and biological activity studies of various quinazoline derivatives against their respective target proteins. This data can serve as a reference for evaluating the potential binding affinities and inhibitory activities of novel compounds like this compound.

Table 1: EGFR and VEGFR Inhibitory Activities of Quinazoline Derivatives

Compound/DerivativeTarget ProteinIC50 (nM)Reference
5-((7-methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinazolin-6-yl)oxy)-N-(4-sulfamoylphenyl)pentanamideEGFR27.0[13]
5-((7-methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinazolin-6-yl)oxy)-N-(4-sulfamoylphenyl)pentanamideEGFRT790M9.2[13]
Quinazoline Sulfonamide Derivative 12EGFRT790M72.8[7]
Quinazoline Sulfonamide Derivative 12VEGFR-252.3[7]
Substituted thiourea quinazoline-based derivative (39)EGFR20[9]
Substituted thiourea quinazoline-based derivative (39)VEGFR-250[9]
Substituted thiourea quinazoline-based derivative (40)EGFR10[9]
Substituted thiourea quinazoline-based derivative (40)VEGFR-280[9]
3-substituted quinazoline-2,4(1H,3H)-dione (23)c-Met52-84[7]
3-substituted quinazoline-2,4(1H,3H)-dione (23)VEGFR-252-84[7]

Table 2: COX-2 Inhibition and Antibacterial Activity of Quinazoline Derivatives

Compound/DerivativeTarget/OrganismMeasurementValueReference
2,3-disubstituted-4-3(H)-quinazolinones (Molecule 1, 15, 17)COX-2Re-ranked Score (kcal/mol)-131.508 to -108.418[8][10]
Acrylamide-functionalized quinazoline derivative (7a)Xanthomonas oryzae pv. oryzaeEC50 (µM)13.20[12]

Experimental Protocols for Molecular Docking

This section provides a generalized protocol for performing molecular docking studies with a quinazoline derivative, such as this compound, and a target protein.

Protocol 1: Molecular Docking Workflow

1. Ligand Preparation:

  • Step 1.1: 2D Structure Drawing: Draw the 2D structure of the this compound analog using chemical drawing software like ChemDraw or MarvinSketch.
  • Step 1.2: 3D Structure Generation: Convert the 2D structure into a 3D structure using a program like ChemBio 3D.[8][10]
  • Step 1.3: Energy Minimization: Perform geometry optimization and energy minimization of the 3D ligand structure. The MMFF94 force field is commonly used for this purpose.[8][10]
  • Step 1.4: File Format Conversion: Save the optimized ligand structure in a suitable format for the docking software (e.g., .mol2 or .pdbqt).

2. Protein Preparation:

  • Step 2.1: Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (1410]
  • Step 2.2: Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.
  • Step 2.3: Addition of Hydrogens: Add polar hydrogens to the protein structure.
  • Step 2.4: Charge Assignment: Assign appropriate atomic charges to the protein atoms.
  • Step 2.5: File Format Conversion: Save the prepared protein structure in the format required by the docking software.

3. Molecular Docking Simulation:

  • Step 3.1: Software Selection: Choose a molecular docking program. Examples include Molegro Virtual Docker (MVD), AutoDock, or Glide.[8]
  • Step 3.2: Binding Site Definition: Define the binding site on the target protein. This can be done by specifying the coordinates of the co-crystallized ligand or by identifying putative binding pockets using pocket detection algorithms.
  • Step 3.3: Docking Algorithm and Scoring Function: Select the appropriate docking algorithm and scoring function. The choice will depend on the software being used.
  • Step 3.4: Running the Simulation: Run the docking simulation to predict the binding poses of the ligand in the protein's active site. The program will generate multiple possible conformations.

4. Analysis of Results:

  • Step 4.1: Pose Selection: Analyze the generated docking poses based on their predicted binding energies or scores. The pose with the lowest binding energy is typically considered the most favorable.
  • Step 4.2: Interaction Analysis: Visualize the ligand-protein interactions for the best-ranked pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
  • Step 4.3: Comparison with Reference: If a co-crystallized ligand or a known inhibitor is available, compare its binding mode and interactions with those of the docked compound.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow for molecular docking.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates EGF EGF EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR Signaling Pathway.

Molecular_Docking_Workflow cluster_preparation Preparation cluster_analysis Analysis Ligand_Prep Ligand Preparation (2D to 3D, Minimization) Docking Molecular Docking Simulation (Define Binding Site, Run) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB, Add Hydrogens) Protein_Prep->Docking Pose_Analysis Pose & Score Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Lead_Optimization Lead Optimization Interaction_Analysis->Lead_Optimization

Caption: Molecular Docking Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Cyclopropa[g]quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1H-Cyclopropa[g]quinazoline. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to address potential challenges during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, a process that can be broadly divided into two key stages: 1) Formation of a substituted quinazoline precursor, and 2) Cyclopropanation to form the final product.

Issue 1: Low Yield of the Quinazoline Precursor

Question: We are experiencing low yields during the synthesis of our quinazoline intermediate. What are the common causes and potential solutions?

Answer: Low yields in quinazoline synthesis can stem from several factors related to starting materials, reaction conditions, and work-up procedures.

Potential Causes & Solutions:

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as anthranilic acid derivatives and the corresponding amine or amide. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While DMF is commonly used, consider exploring other high-boiling point solvents like DMSO or dioxane, depending on your specific substrates.

    • Catalyst: If using a catalyst (e.g., acid or base), ensure it is fresh and used in the correct stoichiometric amount. Catalyst poisoning by impurities can halt the reaction. For some syntheses, catalyst-free conditions at elevated temperatures might provide a cleaner reaction profile.

    • Temperature and Reaction Time: Quinazoline formation can be slow. Ensure the reaction is heated appropriately and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Product may be lost during extraction if the pH is not optimal for ensuring the product is in the organic layer.

    • Purification by column chromatography should be optimized to prevent loss of product on the column.

Hypothetical Data on Solvent and Catalyst Effects on Quinazoline Precursor Yield:

EntrySolventCatalystTemperature (°C)Reaction Time (h)Yield (%)
1DMFAcetic Acid1201245
2DMSOAcetic Acid1201255
3Dioxanep-TSA1002460
4DMFNone1502450
Issue 2: Inefficient or Unselective Cyclopropanation

Question: The cyclopropanation of our quinazoline precursor is not proceeding as expected, resulting in low conversion or a mixture of products. How can we improve this step?

Answer: Cyclopropanation of heterocyclic systems can be challenging due to the reactivity of the heterocyclic core and the high-energy intermediates involved in the cyclopropanation reaction.

Potential Causes & Solutions:

  • Choice of Cyclopropanating Agent: The reactivity and selectivity of the cyclopropanation depend heavily on the carbene source.

    • Simmons-Smith Reaction (Et2Zn, CH2I2): This is a relatively mild and versatile method. The reactivity can be tuned by using different zinc reagents.

    • Diazo Compounds (e.g., Diazomethane): These are highly reactive and can be hazardous. They may also lead to side reactions like N-alkylation or insertion into C-H bonds. Use with caution and preferably with a metal catalyst (e.g., Rh(II) or Cu(I)) to control reactivity.

  • Reaction Conditions:

    • Solvent: Anhydrous and inert solvents such as dichloromethane (DCM) or diethyl ether are crucial to prevent quenching of the reactive intermediates.

    • Temperature: These reactions are often performed at low temperatures (e.g., 0 °C to room temperature) to control the reactivity and improve selectivity.

  • Substrate Reactivity: The electron density of the double bond to be cyclopropanated influences the reaction rate. Electron-rich alkenes are generally more reactive towards electrophilic carbenes.

Hypothetical Data on Cyclopropanation Conditions:

EntryCyclopropanating AgentCatalystSolventTemperature (°C)Conversion (%)
1CH2N2NoneEther020
2CH2N2Rh2(OAc)4DCM2575
3Et2Zn, CH2I2NoneDCM0 to 2585
4Et2Zn, CH2Br2NoneToluene2570

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common approach would involve a two-stage synthesis. The first stage is the construction of a quinazoline ring with a suitable substituent pattern, typically through the condensation of an anthranilic acid derivative with a nitrogen source. The second stage involves the cyclopropanation of a double bond on the quinazoline core or a substituent to introduce the cyclopropyl ring.

Q2: Are there any known side reactions to be aware of during the cyclopropanation step?

A2: Yes, several side reactions can occur:

  • N-Alkylation: The nitrogen atoms in the quinazoline ring are nucleophilic and can react with the carbene source, leading to undesired N-alkylated byproducts.

  • C-H Insertion: Highly reactive carbenes can insert into C-H bonds, leading to a complex mixture of products.

  • Ring Opening: The high ring strain of cyclopropanes can make them susceptible to ring-opening reactions under certain conditions, although this is less common during the formation step itself.[1][2]

Q3: How can I confirm the successful formation of the this compound structure?

A3: A combination of spectroscopic techniques is essential for structural confirmation:

  • ¹H NMR: Look for the characteristic signals of the cyclopropyl protons, which typically appear in the upfield region (around 0.5-2.0 ppm).

  • ¹³C NMR: The cyclopropyl carbons also have characteristic shifts.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the molecular formula of your product.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of a Quinazoline Precursor
  • To a solution of the appropriate anthranilic acid derivative (1.0 eq) in anhydrous DMF (0.2 M), add the corresponding formamide or nitrile (1.2 eq).

  • If required, add the catalyst (e.g., p-TSA, 0.1 eq).

  • Heat the reaction mixture to 120-150 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Simmons-Smith Cyclopropanation
  • To a solution of the quinazoline precursor (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., Argon), add a solution of diethylzinc (2.0 eq) dropwise at 0 °C.

  • Stir the mixture for 20 minutes at 0 °C.

  • Add diiodomethane (2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Challenges cluster_quinazoline Quinazoline Precursor Synthesis cluster_challenges_q Potential Challenges cluster_cyclopropanation Cyclopropanation cluster_challenges_c Potential Challenges Start_Q Starting Materials (e.g., Anthranilic Acid Derivative) Reaction_Q Quinazoline Formation (Condensation/Cyclization) Start_Q->Reaction_Q Workup_Q Work-up & Purification Reaction_Q->Workup_Q Product_Q Quinazoline Precursor Workup_Q->Product_Q Start_C Quinazoline Precursor Challenge_Q1 Low Purity of Starting Materials Challenge_Q2 Suboptimal Reaction Conditions (Solvent, Temp, Catalyst) Challenge_Q3 Product Loss During Work-up Reaction_C Cyclopropanation Reaction Start_C->Reaction_C Workup_C Work-up & Purification Reaction_C->Workup_C Product_C This compound Workup_C->Product_C Challenge_C1 Choice of Cyclopropanating Agent Challenge_C2 Side Reactions (N-Alkylation, C-H Insertion) Challenge_C3 Low Conversion/Selectivity

Caption: Synthetic workflow and potential challenges.

Troubleshooting_Workflow cluster_q Quinazoline Formation Issues cluster_c Cyclopropanation Issues Start Low Yield or Impure Product Check_Step Identify Problematic Step: Quinazoline Formation or Cyclopropanation? Start->Check_Step Q_Purity Verify Purity of Starting Materials Check_Step->Q_Purity Quinazoline Formation C_Agent Screen Different Cyclopropanating Agents Check_Step->C_Agent Cyclopropanation Q_Conditions Optimize Reaction Conditions: - Solvent - Temperature - Catalyst Q_Purity->Q_Conditions Q_Workup Optimize Work-up & Purification Q_Conditions->Q_Workup End Improved Synthesis Q_Workup->End C_Conditions Optimize Reaction Conditions: - Solvent - Temperature C_Agent->C_Conditions C_SideReactions Analyze for Side Products (e.g., by LC-MS) C_Conditions->C_SideReactions C_SideReactions->End

Caption: Troubleshooting decision workflow.

References

Technical Support Center: Synthesis of 1H-Cyclopropa[g]quinazoline and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1H-Cyclopropa[g]quinazoline and related cyclopropyl-substituted quinazoline reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing 2-cyclopropyl quinazoline derivatives?

A1: A common and effective method is a two-step process. The first step involves the reaction of anthranilic acid with cyclopropyl carbonyl chloride to form a 2-cyclopropyl-4H-benzo[d][1][2]oxazin-4-one intermediate. This intermediate is then reacted with a suitable nitrogen source, such as an amine or ammonia equivalent, to yield the desired 2-cyclopropyl quinazoline derivative.[1]

Q2: What are some common side reactions that can lead to low yields?

A2: Common side reactions include the formation of polymeric byproducts, incomplete cyclization to the quinazoline, and hydrolysis of the benzoxazinone intermediate back to anthranilic acid. Careful control of reaction conditions is crucial to minimize these undesired pathways.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) should be used to resolve the starting materials, intermediate, and product. Staining with potassium permanganate or visualization under UV light can aid in spot detection.

Q4: What are the recommended purification techniques for the final product?

A4: Column chromatography using silica gel is a common method for purifying 2-cyclopropyl quinazoline derivatives. The choice of eluent will depend on the polarity of the specific derivative. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used to further purify the solid product.

Troubleshooting Guides

Low Yield of 2-Cyclopropyl-4H-benzo[d][1][2]oxazin-4-one (Intermediate)
Symptom Possible Cause Suggested Solution
Low conversion of anthranilic acid Inadequate activation of the carboxylic acid.Ensure the use of a suitable base (e.g., 2,6-lutidine or pyridine) to neutralize the HCl generated during the reaction.[1]
Low reactivity of cyclopropyl carbonyl chloride.Use freshly distilled or high-purity cyclopropyl carbonyl chloride. Consider a slight excess (1.1-1.2 equivalents) of the acyl chloride.
Reaction temperature is too low.Gently heat the reaction mixture (e.g., to 40-50 °C) to facilitate the reaction, but avoid excessive heat which may lead to side products.
Formation of multiple spots on TLC Decomposition of the starting material or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the solvent is dry.
Side reactions with the solvent.Use an inert and dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Low Yield of 2-Cyclopropyl Quinazoline (Final Product)
Symptom Possible Cause Suggested Solution
Incomplete conversion of the benzoxazinone intermediate Insufficient reactivity of the amine.For less reactive amines, consider using a higher reaction temperature or a catalyst such as a Lewis acid (e.g., ZnCl₂).
Steric hindrance from the amine.Use a less sterically hindered amine if possible, or increase the reaction time and temperature.
Hydrolysis of the benzoxazinone intermediate Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere.
Formation of a complex mixture of byproducts High reaction temperature leading to decomposition.Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction by TLC.
Incorrect stoichiometry.Use a slight excess of the amine (1.1-1.5 equivalents) to drive the reaction to completion.

Experimental Protocols

Synthesis of 2-Cyclopropyl-4H-benzo[d][1][2]oxazin-4-one
  • To a solution of anthranilic acid (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol of anthranilic acid) under an inert atmosphere, add 2,6-lutidine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add cyclopropyl carbonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of 2-Cyclopropyl-3-substituted-quinazolin-4(3H)-one
  • To a solution of 2-cyclopropyl-4H-benzo[d][1][2]oxazin-4-one (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the desired primary amine (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazoline Formation A Anthranilic Acid D Reaction in dry DCM A->D B Cyclopropyl Carbonyl Chloride B->D C 2,6-Lutidine C->D E 2-Cyclopropyl-4H-benzo[d][1,3]oxazin-4-one D->E G Reaction in Ethanol (Reflux) E->G F Primary Amine F->G H 2-Cyclopropyl Quinazoline Derivative G->H

Caption: General workflow for the two-step synthesis of 2-cyclopropyl quinazoline derivatives.

troubleshooting_logic cluster_analysis TLC Analysis cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions Start Low Yield Observed TLC_Check Analyze TLC Plate Start->TLC_Check Unreacted_SM High amount of starting material? TLC_Check->Unreacted_SM Multiple_Spots Multiple unexpected spots? TLC_Check->Multiple_Spots Increase_Temp Increase Reaction Temperature Unreacted_SM->Increase_Temp Yes Increase_Time Increase Reaction Time Unreacted_SM->Increase_Time Yes Check_Reagents Check Reagent Purity/Excess Unreacted_SM->Check_Reagents Yes Inert_Atmosphere Use Inert Atmosphere Multiple_Spots->Inert_Atmosphere Yes Dry_Solvents Ensure Anhydrous Conditions Multiple_Spots->Dry_Solvents Yes Optimize_Temp Optimize Temperature Multiple_Spots->Optimize_Temp Yes

References

Technical Support Center: 1H-Cyclopropa[g]quinazoline Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1H-Cyclopropa[g]quinazoline and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in aqueous solutions. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge with complex heterocyclic compounds like quinazoline derivatives. The first step is to systematically assess solubility in a range of solvents with varying polarities. It is also crucial to confirm the purity and solid-state form (crystalline vs. amorphous) of your compound, as these can significantly impact solubility. Initial troubleshooting should involve small-scale solubility tests in common biocompatible solvents.

Q2: Why is this compound likely to have poor water solubility?

A2: Quinazoline derivatives are bicyclic aromatic heterocycles.[1] Their relatively large, rigid, and often planar structure can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the individual molecules. While the nitrogen atoms in the quinazoline ring can participate in hydrogen bonding, the overall hydrophobic character of the molecule often dominates, leading to low aqueous solubility.[2]

Q3: Can the pH of my aqueous solution be adjusted to improve solubility?

A3: Yes, pH modification is a primary strategy for improving the solubility of ionizable compounds.[3] Quinazoline derivatives are typically weakly basic due to the nitrogen atoms in the pyrimidine ring.[1] Lowering the pH of the solution with a suitable acid will protonate these nitrogen atoms, forming a salt that is often significantly more water-soluble than the free base.[4] It is essential to determine the pKa of your compound to identify the optimal pH range for solubilization.

Q4: What are co-solvents, and how can they help with solubility?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[5] They work by reducing the polarity of the solvent system, which can better accommodate hydrophobic molecules. Common co-solvents used in pharmaceutical research include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[6][7]

Q5: I've dissolved my compound in a co-solvent system, but it precipitates when I add it to my aqueous experimental medium. What should I do?

A5: This is a common issue known as precipitation upon dilution. It occurs when the concentration of the co-solvent is reduced, and the aqueous medium can no longer keep the compound in solution.[8] To mitigate this, you can try:

  • Using a higher concentration of the co-solvent in your final solution, if tolerated by your experimental system.

  • Adding a surfactant or a stabilizing polymer to the aqueous medium to help keep the compound dispersed.[9]

  • Preparing a solid dispersion of your compound, which can improve its dissolution rate and reduce the tendency to precipitate.

Q6: What is a solid dispersion, and is it a suitable method for this compound?

A6: A solid dispersion is a system where the drug is dispersed, typically at a molecular level, in an inert carrier or matrix, usually a hydrophilic polymer.[10] This can convert a crystalline drug into a more soluble amorphous form.[11] This is a promising approach for poorly soluble compounds like quinazoline derivatives.[12] Common preparation methods include solvent evaporation and melt/fusion techniques.[10][13]

Troubleshooting Guides

Issue 1: Compound Precipitation During Dissolution Testing

If you observe precipitation in your dissolution chamber, follow these troubleshooting steps:

  • Verify Medium Preparation: Ensure the correct salts and reagents were used and that the pH is accurate. Inaccurate buffer concentration can lead to pH shifts and precipitation.[14]

  • Check for Supersaturation: The concentration of the dissolved compound may have exceeded its equilibrium solubility, leading to precipitation.[15] Consider if a dilution step after sampling might prevent precipitation in the sample vial.[14]

  • Investigate Compound Stability: The compound may be degrading in the dissolution medium, and the degradants may be less soluble. Assess the chemical stability of the compound under the experimental conditions.[14]

  • Consider the Solid Form: If the compound has converted to a less soluble polymorphic form during the experiment, precipitation can occur.

Issue 2: Inconsistent Solubility Results

Inconsistent results can be frustrating. Here’s a checklist to diagnose the problem:

  • Purity of Compound: Ensure the purity of each batch of this compound is consistent.

  • Weighing and Dispensing: Verify the accuracy of your balance and volumetric equipment.

  • Equilibration Time: Ensure you are allowing sufficient time for the compound to reach its equilibrium solubility. This can take 24-48 hours with agitation.

  • Temperature Control: Solubility is temperature-dependent.[2] Maintain a consistent temperature during your experiments.

  • Solid-State Form: Different batches of the compound may have different crystalline forms (polymorphs) or be amorphous, each with a unique solubility.

Quantitative Data on Solubility of Related Compounds

The following table presents solubility data for pyrazolo-quinazoline derivatives in various organic solvents at different temperatures. This data can serve as a reference for selecting appropriate solvent systems for this compound.

CompoundSolventTemperature (K)Molar Solubility (x 10^4)
Pyrazolo-quinazoline AN,N-dimethylformamide (DMF)298.1510.5
Pyrazolo-quinazoline AN,N-dimethylformamide (DMF)308.1512.8
Pyrazolo-quinazoline AN,N-dimethylformamide (DMF)318.1515.6
Pyrazolo-quinazoline ADimethyl sulfoxide (DMSO)298.158.2
Pyrazolo-quinazoline ADimethyl sulfoxide (DMSO)308.1510.1
Pyrazolo-quinazoline ADimethyl sulfoxide (DMSO)318.1512.3
Pyrazolo-quinazoline ATetrahydrofuran (THF)298.153.5
Pyrazolo-quinazoline ATetrahydrofuran (THF)308.154.6
Pyrazolo-quinazoline ATetrahydrofuran (THF)318.155.9
Pyrazolo-quinazoline BN,N-dimethylformamide (DMF)298.159.8
Pyrazolo-quinazoline BN,N-dimethylformamide (DMF)308.1511.9
Pyrazolo-quinazoline BN,N-dimethylformamide (DMF)318.1514.5

Data adapted from a study on pyrazolo-quinazoline derivatives.[2]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Determine the pKa of this compound using potentiometric titration or computational prediction.

  • Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the pKa.

  • Add an excess amount of the compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.45 µm filter to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility versus pH to identify the optimal pH for dissolution.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Select a hydrophilic carrier (e.g., PVP, HPMC, PEG).

  • Choose a common solvent that dissolves both this compound and the carrier (e.g., methanol, ethanol).[13]

  • Dissolve the compound and the carrier in the common solvent in a specific ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Evaporate the solvent using a rotary evaporator under reduced pressure.[5]

  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder.

  • Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC) and assess its dissolution rate compared to the pure compound.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with This compound check_purity Check Compound Purity and Solid State start->check_purity solubility_screen Perform Solubility Screen (Aqueous & Organic Solvents) check_purity->solubility_screen is_ionizable Is the compound ionizable? solubility_screen->is_ionizable ph_adjustment Optimize pH for Solubilization is_ionizable->ph_adjustment Yes co_solvent Test Co-solvent Systems (e.g., DMSO, PEG, Ethanol) is_ionizable->co_solvent No precipitation Does it precipitate on dilution? ph_adjustment->precipitation salt_formation Consider Salt Formation ph_adjustment->salt_formation co_solvent->precipitation end_insoluble Further Formulation Development Needed co_solvent->end_insoluble surfactant Add Surfactant/Stabilizer precipitation->surfactant Yes end_soluble Solution Found precipitation->end_soluble No solid_dispersion Prepare Solid Dispersion (e.g., Solvent Evaporation) solid_dispersion->end_soluble surfactant->solid_dispersion salt_formation->end_soluble

Caption: Troubleshooting workflow for solubility issues.

SignalingPathways cluster_SolidDispersion Solid Dispersion Preparation (Solvent Evaporation) step1 1. Dissolve Drug and Carrier in Common Solvent step2 2. Solvent Evaporation (Rotary Evaporator) step1->step2 step3 3. Vacuum Drying step2->step3 step4 4. Grinding and Sieving step3->step4 output Amorphous Solid Dispersion step4->output

References

side reactions in 1H-Cyclopropa[G]quinazoline synthesis and their prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of 1H-Cyclopropa[G]quinazoline synthesis. Our focus is on identifying and preventing common side reactions to improve yield and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the key intramolecular aza-Wittig reaction for ring closure.

Issue 1: Low or No Yield of the Desired this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete formation of the iminophosphorane intermediate. Ensure the azide precursor is pure and the phosphine reagent (e.g., triphenylphosphine) is fresh and not oxidized. Monitor the reaction by ³¹P NMR to confirm the disappearance of the phosphine signal and the appearance of the iminophosphorane signal.Complete conversion of the azide to the iminophosphorane, enabling the subsequent cyclization.
The intramolecular aza-Wittig reaction is not proceeding. The reaction may require thermal promotion. Gradually increase the reaction temperature in increments of 10°C. If using a high-boiling solvent like toluene or xylene, ensure the reaction is heated to reflux. Microwave-assisted synthesis can also be explored to accelerate the reaction.[1]Successful cyclization to form the desired product.
Steric hindrance in the precursor. If the precursor molecule is sterically hindered around the reaction sites, consider using a less bulky phosphine reagent, such as tributylphosphine, which can sometimes lead to faster cyclization.[2]Improved reaction kinetics and higher yield of the cyclized product.
Decomposition of starting material or product. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Ensure all solvents and reagents are anhydrous.Minimized degradation and improved yield of the target compound.

Logical Flow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low or No Yield of Product check_iminophosphorane Check Iminophosphorane Formation (31P NMR) start->check_iminophosphorane incomplete_iminophosphorane Incomplete? - Use pure azide - Use fresh phosphine check_iminophosphorane->incomplete_iminophosphorane Yes increase_temp Increase Reaction Temperature check_iminophosphorane->increase_temp No end Improved Yield incomplete_iminophosphorane->end steric_hindrance Consider Steric Hindrance - Use less bulky phosphine increase_temp->steric_hindrance increase_temp->end inert_atmosphere Run Under Inert Atmosphere steric_hindrance->inert_atmosphere steric_hindrance->end inert_atmosphere->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of a Major Byproduct with a Molecular Weight Corresponding to Triphenylphosphine Oxide

Possible Cause and Solutions:

The aza-Wittig reaction stoichiometrically produces one equivalent of a phosphine oxide byproduct, most commonly triphenylphosphine oxide (TPPO) when using triphenylphosphine.[3][4] This can often be difficult to separate from the desired product.

Purification Challenge Recommended Prevention/Solution
Co-elution with product during chromatography. 1. Precipitation with Metal Salts: Treat the crude reaction mixture with zinc chloride (ZnCl₂). TPPO forms a complex with ZnCl₂ that is insoluble in many organic solvents and can be removed by filtration.[5] 2. Use of Polymer-Bound Phosphine: Employ a polystyrene-supported triphenylphosphine reagent. The resulting polymer-bound TPPO can be easily removed by filtration.[6]
High concentration of TPPO complicating purification. Catalytic aza-Wittig Reaction: In some cases, the reaction can be made catalytic in the phosphine by using a stoichiometric reductant to regenerate the phosphine from the phosphine oxide in situ.[7]

Workflow for Triphenylphosphine Oxide Removal:

tppo_removal start Crude Product Containing TPPO precipitation Precipitation with ZnCl2 start->precipitation polymer_bound Use Polymer-Bound Phosphine start->polymer_bound catalytic_reaction Employ Catalytic aza-Wittig start->catalytic_reaction filtration Filtration precipitation->filtration polymer_bound->filtration pure_product Pure this compound catalytic_reaction->pure_product Avoids stoichiometric TPPO filtration->pure_product

Caption: Strategies for removing triphenylphosphine oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the intramolecular aza-Wittig cyclization step?

A1: Besides the formation of triphenylphosphine oxide, a common issue is the failure of the cyclization to proceed, leading to the isolation of the unreacted iminophosphorane intermediate. Another potential side reaction is intermolecular dimerization, especially if the concentration of the precursor is too high. For complex precursors, side reactions at other functional groups are also a possibility.

Q2: How can I prevent the formation of dimers during the cyclization?

A2: Intermolecular reactions can be minimized by conducting the cyclization under high-dilution conditions. This involves the slow addition of the precursor to a large volume of refluxing solvent to maintain a very low concentration of the reactive intermediate at all times.

Q3: My cyclopropanation step is giving low yields. What could be the issue?

A3: If you are using a Simmons-Smith type reaction, ensure that the zinc-copper couple is activated and of high quality. The presence of moisture can also quench the organozinc reagent, so rigorously dry conditions are essential. If using diazomethane, be aware that it can react with acidic functional groups on your quinazoline core. Protecting such groups prior to cyclopropanation may be necessary.

Q4: I am observing the methylation of a heteroatom in my quinazoline ring. How can I avoid this?

A4: Methylation of heteroatoms can be a side reaction when using certain cyclopropanating agents like diazomethane or in some Simmons-Smith conditions with excess reagent. To avoid this, use a stoichiometric amount of the cyclopropanating reagent and consider milder, more selective methods. If using diazomethane, performing the reaction at a lower temperature may reduce unwanted methylation.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular aza-Wittig Cyclization

  • Preparation of the Azide Precursor: Synthesize the appropriate 2-azidophenyl substituted precursor for the this compound core.

  • Iminophosphorane Formation: To a solution of the azide precursor (1.0 eq) in anhydrous toluene (0.1 M) under an inert atmosphere, add triphenylphosphine (1.1 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the formation of the iminophosphorane by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Cyclization: Heat the reaction mixture to reflux (approx. 110°C) and monitor the formation of the this compound product by TLC or LC-MS. The reaction time can vary from 6 to 24 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide.

Protocol 2: Removal of Triphenylphosphine Oxide by Precipitation with ZnCl₂ [5]

  • Dissolution: Dissolve the crude reaction mixture containing the product and triphenylphosphine oxide (TPPO) in a minimal amount of a polar solvent like ethanol.

  • Precipitation: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution (2 equivalents relative to TPPO) to the crude product solution at room temperature.

  • Stirring: Stir the mixture. Scraping the sides of the flask may be necessary to induce precipitation of the ZnCl₂(TPPO)₂ adduct.

  • Filtration: Filter the mixture to remove the white precipitate.

  • Final Purification: Concentrate the filtrate. The residue can be slurried with a solvent in which the product is soluble but excess ZnCl₂ is not (e.g., acetone) and filtered again to yield the purified product.

Signaling Pathways and Logical Relationships

Reaction Pathway: Intramolecular Aza-Wittig Cyclization

aza_wittig_pathway Azide Azide Precursor Iminophosphorane Iminophosphorane Intermediate Azide->Iminophosphorane + PPh3 - N2 PPh3 Triphenylphosphine (PPh3) Heat Heat (Δ) Cyclopropaquinazoline This compound Iminophosphorane->Cyclopropaquinazoline Intramolecular Cyclization Heat->Cyclopropaquinazoline TPPO Triphenylphosphine Oxide (TPPO) Cyclopropaquinazoline->TPPO Byproduct

Caption: Key steps in the intramolecular aza-Wittig reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 1H-Cyclopropa[g]quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 1H-Cyclopropa[g]quinazoline derivatives. Due to the novel nature of this specific heterocyclic core, some guidance is based on established principles in quinazoline chemistry and the known reactivity of strained cyclopropane rings.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete activation of anthranilic acid derivative: The initial acylation step may be inefficient. 2. Ineffective cyclization conditions: The temperature may be too low for the ring-closure step, or the dehydrating agent may be unsuitable. 3. Decomposition of starting materials or product: The strained cyclopropane ring may be sensitive to harsh reaction conditions (e.g., strong acids/bases, high temperatures).1. Vary the activating agent: If using a common acid chloride precursor route, consider alternative coupling agents like DCC/DMAP or EDC/HOBt for the initial amide formation. 2. Optimize cyclization: Gradually increase the reaction temperature in 10 °C increments. Screen different dehydrating agents such as phosphorus oxychloride, polyphosphoric acid (PPA), or Eaton's reagent. Microwave-assisted synthesis could also be explored to shorten reaction times and potentially improve yields.[1] 3. Milder reaction conditions: Attempt the cyclization under milder, base-catalyzed conditions if a suitable precursor is available.
Formation of Multiple Byproducts 1. Side reactions of the cyclopropyl group: The strained ring may undergo opening under acidic or high-temperature conditions. 2. Incomplete cyclization leading to intermediates: The reaction may not have gone to completion. 3. Self-condensation of starting materials. 1. Buffer the reaction: If using acidic conditions, consider adding a non-nucleophilic base to scavenge excess acid. 2. Increase reaction time or temperature: Monitor the reaction by TLC or LC-MS to ensure full conversion of the intermediate. 3. Slow addition of reagents: Add the acylating agent dropwise to the solution of the anthranilic acid derivative at a low temperature to minimize self-reaction.
Difficulty in Product Purification 1. Co-elution with starting materials or byproducts: The polarity of the product may be very similar to that of impurities. 2. Product insolubility: The final compound may have poor solubility in common organic solvents.1. Optimize chromatography: Screen different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent system could also be an effective purification method. 2. Solvent screening: Test a wide range of solvents for recrystallization or for dissolving the product for chromatographic loading.
Poor Yield of Cyclopropanation Step (if applicable) 1. Inefficient carbene precursor decomposition: The conditions for generating the carbene for the cyclopropanation may not be optimal. 2. Unreactive alkene precursor. 1. Vary the catalyst and temperature: For Simmons-Smith reactions, screen different sources of zinc (e.g., Zn-Cu couple, Et₂Zn). For diazo-based cyclopropanations, screen different rhodium or copper catalysts. 2. Modify the substrate: The electronic properties of the alkene can significantly impact the efficiency of cyclopropanation.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for constructing the this compound core?

A1: A plausible approach involves a multi-step synthesis starting from a substituted anthranilic acid. The key steps would likely be:

  • Acylation of the anthranilic acid with a suitable cyclopropyl-containing acyl chloride or carboxylic acid.

  • Cyclization of the resulting amide to form the quinazolinone ring. This is a critical step where optimization of dehydrating agents and temperature is crucial.

  • Further modifications to achieve the desired substitution pattern on the quinazoline core.

A related synthesis for 2-cyclopropyl quinazoline derivatives involves reacting anthranilic acid with cyclopropyl carbonyl chloride in the presence of a base like 2,6-lutidine to form an oxazine intermediate, which is then converted to the quinazoline derivative.

Q2: What are the key reaction parameters to optimize for the cyclization step?

A2: The most critical parameters for the cyclization to form the quinazolinone ring are:

  • Dehydrating Agent/Catalyst: Common choices include phosphorus oxychloride, polyphosphoric acid, and Eaton's reagent. The choice of agent can significantly impact yield and byproduct formation.

  • Temperature: The reaction often requires heating to drive the dehydration and ring closure. However, excessive temperatures can lead to the degradation of the strained cyclopropane ring. A careful optimization of the temperature is necessary.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal time for completion and to avoid the formation of degradation products with prolonged heating.

Q3: How can I confirm the formation of the this compound product?

A3: A combination of spectroscopic techniques should be used for structural confirmation:

  • ¹H NMR: Look for the characteristic signals of the cyclopropyl protons, which are typically found in the upfield region (around 0.5-1.5 ppm), and the aromatic protons of the quinazoline core.

  • ¹³C NMR: Confirm the presence of the cyclopropyl carbons and the carbons of the quinazoline ring system.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

  • Infrared (IR) Spectroscopy: Identify key functional groups, such as the C=O stretch of the quinazolinone and the C=N stretch of the quinazoline ring.

Q4: Are there any known safety concerns when working with this compound derivatives?

A4: While specific toxicity data for this compound derivatives is not available, quinazoline derivatives, in general, exhibit a wide range of biological activities.[2] Therefore, all newly synthesized compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be carried out in a well-ventilated fume hood.

Experimental Protocols

General Procedure for the Synthesis of 2-Cyclopropyl-4(3H)-quinazolinone (A Model Compound)

This protocol is adapted from known procedures for the synthesis of similar quinazolinone derivatives.

Step 1: Synthesis of 2-(cyclopropanecarboxamido)benzoic acid

  • To a solution of anthranilic acid (1.0 eq) in a suitable solvent (e.g., THF or DCM) at 0 °C, add a base such as triethylamine (1.2 eq).

  • Slowly add cyclopropanecarbonyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Cyclization to 2-Cyclopropyl-4(3H)-quinazolinone

  • Mix the 2-(cyclopropanecarboxamido)benzoic acid (1.0 eq) with an excess of a dehydrating agent (e.g., phosphorus oxychloride, 5-10 eq).

  • Heat the reaction mixture at a carefully controlled temperature (e.g., 80-100 °C) for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Collect the precipitated product by filtration, wash with water, and dry.

  • The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Cyclization Conditions for a Model Reaction

The following table is a template demonstrating how to present data for the optimization of the cyclization step.

Entry Dehydrating Agent Temperature (°C) Time (h) Yield (%)
1POCl₃80445
2POCl₃100265
3POCl₃120250 (decomposition observed)
4PPA100455
5PPA120270
6Eaton's Reagent80660
7Eaton's Reagent100375

Visualizations

Experimental Workflow for the Synthesis of this compound Derivatives

G cluster_0 Synthesis cluster_1 Purification & Analysis A Starting Material (Substituted Anthranilic Acid) B Acylation with Cyclopropyl Acyl Chloride A->B Base, Solvent C Intermediate (N-Acyl Anthranilic Acid) B->C D Cyclization/ Dehydration C->D Dehydrating Agent, Heat E Crude Product D->E F Column Chromatography or Recrystallization E->F G Pure this compound Derivative F->G H Spectroscopic Analysis (NMR, MS, IR) G->H

Caption: A general experimental workflow for the synthesis of this compound derivatives.

Potential Signaling Pathway Modulation by Quinazoline Derivatives

Quinazoline derivatives are known to interact with various signaling pathways, including the EGFR signaling pathway, which is often implicated in cancer. While the specific targets of this compound derivatives are yet to be determined, this pathway represents a plausible area of investigation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Akt Akt PI3K->Akt Akt->TF Gene Gene Expression TF->Gene Proliferation, Survival Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor This compound Derivative (Hypothetical) Inhibitor->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway by a this compound derivative.

References

Technical Support Center: 1H-Cyclopropa[g]quinazoline Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1H-Cyclopropa[g]quinazoline and related heterocyclic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and characterization of this compound derivatives.

Question: Low or no yield of the desired this compound product.

Answer:

Low or no product yield is a frequent issue in multi-step organic syntheses. Several factors could be responsible, from starting material quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

Potential Cause Recommended Action
Poor quality of starting materials Verify the purity of reactants and reagents (e.g., by NMR, melting point). Impurities can interfere with the reaction.
Incorrect reaction temperature Optimize the reaction temperature. Some reactions require precise temperature control for optimal yield. Consider running small-scale trials at different temperatures.
Inadequate reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Improper solvent Ensure the solvent is anhydrous if the reaction is moisture-sensitive. The choice of solvent can significantly impact reaction rates and yields.[1]
Catalyst deactivation If using a catalyst, ensure it is fresh and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[1]
Side reactions Analyze the crude reaction mixture to identify major byproducts. Understanding the side reactions can help in adjusting the reaction conditions to minimize them.

Experimental Workflow for Troubleshooting Low Yield:

G start Low or No Product Yield check_sm Check Starting Material Purity start->check_sm optimize_temp Optimize Reaction Temperature check_sm->optimize_temp If Purity is Good optimize_time Optimize Reaction Time optimize_temp->optimize_time If No Improvement check_solvent Verify Solvent Quality optimize_time->check_solvent If No Improvement check_catalyst Assess Catalyst Activity check_solvent->check_catalyst If Solvent is a Factor analyze_byproducts Analyze Byproducts check_catalyst->analyze_byproducts If Catalyst is Active solution Improved Yield analyze_byproducts->solution Adjust Conditions

Caption: Troubleshooting workflow for low product yield.

Question: Difficulty in purifying the this compound product.

Answer:

Purification can be challenging due to the presence of closely related impurities or byproducts. A combination of chromatographic techniques is often necessary.

Potential Causes and Solutions:

Potential Cause Recommended Action
Co-eluting impurities in column chromatography Try a different solvent system with varying polarities. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product instability on silica gel If the product is acid-sensitive, consider using neutral or basic alumina for chromatography. Alternatively, purification by recrystallization might be a better option.
Formation of inseparable isomers If regioisomers or stereoisomers are formed, their separation might require specialized techniques like preparative High-Performance Liquid Chromatography (HPLC).
Persistent solvent residues After purification, remove residual solvents under high vacuum. Gentle heating may be applied if the compound is thermally stable.

Question: Ambiguous results from spectroscopic analysis (NMR, MS).

Answer:

Unclear spectroscopic data can hinder the confirmation of the desired product's structure. Careful interpretation and, if necessary, further experiments are required.

Potential Causes and Solutions:

Spectroscopic Data Issue Recommended Action
Complex proton NMR spectrum Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in proton and carbon assignments.
Unexpected mass spectrum Consider the possibility of fragmentation patterns, adduct formation (e.g., with sodium or potassium), or the presence of isotopes.
Broad peaks in NMR This could be due to aggregation, conformational exchange, or the presence of paramagnetic impurities. Try acquiring the spectrum at a different temperature or in a different solvent.
Absence of a molecular ion peak in MS Use a softer ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing a this compound core structure?

A common approach to synthesizing quinazoline derivatives involves the cyclization of appropriately substituted anthranilic acid derivatives or related compounds.[2][3] For a hypothetical synthesis of this compound, a plausible route could involve the construction of the quinazoline core followed by the formation of the cyclopropane ring, or vice versa.

Hypothetical Synthetic Pathway:

G start Substituted Anthranilonitrile step1 Cyclization with Formamide start->step1 intermediate Quinazoline Intermediate step1->intermediate step2 Cyclopropanation Reaction intermediate->step2 product This compound step2->product

Caption: A possible synthetic route to this compound.

Q2: What are some key considerations for the characterization of novel this compound derivatives?

Thorough characterization is essential to confirm the structure and purity of newly synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.

Characterization Data Summary:

Technique Expected Information
¹H NMR Provides information on the number and connectivity of protons. Chemical shifts and coupling constants are characteristic of the ring system.
¹³C NMR Shows the number of unique carbon atoms and their chemical environment.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C=N).
Elemental Analysis Confirms the elemental composition of the compound.

Q3: Are there any known safety precautions when working with quinazoline-based compounds?

While specific toxicity data for this compound is not available, many quinazoline derivatives exhibit biological activity.[4][5] Therefore, it is prudent to handle all new chemical entities with care.

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for all reagents and solvents used in the synthesis.

  • Avoid inhalation, ingestion, and skin contact.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction:

This protocol is a general guideline for a Suzuki coupling reaction, a common method for forming C-C bonds in the synthesis of complex organic molecules, which could be adapted for the synthesis of substituted quinazolines.

  • Reaction Setup: To an oven-dried reaction flask, add the quinazoline halide (1.0 eq.), the boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Logical Relationship for Reaction Success:

G reagents High-Purity Reagents success Successful Reaction reagents->success inert_atm Inert Atmosphere inert_atm->success temp_control Proper Temperature Control temp_control->success monitoring Consistent Monitoring monitoring->success

Caption: Key factors for a successful cross-coupling reaction.

References

purification strategies for difficult-to-isolate 1H-Cyclopropa[G]quinazoline analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of difficult-to-isolate 1H-Cyclopropa[G]quinazoline analogs.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound analogs.

Problem: Poor Separation and Co-elution in Column Chromatography

Possible Causes:

  • Inappropriate Stationary Phase: The polarity of the silica or alumina may not be optimal for separating your specific analog from closely related impurities.

  • Incorrect Solvent System: The mobile phase may not have the correct polarity to effectively differentiate between the target compound and impurities.

  • Sample Overloading: Exceeding the capacity of the column can lead to band broadening and poor separation.

  • Structural Similarity of Impurities: Byproducts from the synthesis may have very similar polarities to the desired product.

Solutions:

  • Optimize Stationary Phase:

    • If your compound is basic, consider using neutral or basic alumina to avoid streaking.

    • For highly polar compounds, reverse-phase chromatography (C18) may provide better separation.

  • Fine-tune the Mobile Phase:

    • Employ a gradient elution to gradually increase the polarity of the solvent system.

    • Introduce a small percentage of a third solvent (e.g., methanol in a dichloromethane/ethyl acetate system) to modify the selectivity.

    • Consider using a different solvent system altogether. Refer to the table below for solvent properties.

  • Reduce Sample Load: Decrease the amount of crude material loaded onto the column.

  • Alternative Chromatography Techniques:

    • Preparative Thin-Layer Chromatography (Prep-TLC): Useful for small-scale purifications and for quickly screening solvent systems.

    • High-Performance Liquid Chromatography (HPLC): Offers higher resolution and is suitable for separating very similar compounds.

Problem: Low Recovery of the Target Compound

Possible Causes:

  • Compound Instability: The cyclopropane ring or the quinazoline core may be sensitive to the purification conditions (e.g., acidic silica gel, prolonged exposure to certain solvents).

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.

  • Precipitation on the Column: The compound may be crystallizing or precipitating in the column if the solvent is not sufficiently solubilizing.

Solutions:

  • Assess Compound Stability:

    • Run a small-scale stability test by spotting the crude material on a TLC plate with a slurry of the intended stationary phase and eluting solvent. Let it sit for a period and then develop the plate to check for degradation.

  • Modify Stationary Phase and pH:

    • Use a less acidic stationary phase like neutral alumina.

    • Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to suppress the ionization of basic nitrogen atoms and reduce tailing.

  • Improve Solubility:

    • Choose a solvent system in which your compound is more soluble.

    • For subsequent purifications, ensure the crude material is fully dissolved before loading.

Problem: Difficulty in Achieving High Purity by Crystallization

Possible Causes:

  • Inappropriate Solvent: The chosen solvent may have too high or too low of a solvating power.[1][2]

  • Rapid Crystal Formation: Cooling the solution too quickly can trap impurities within the crystal lattice.[1][2]

  • Presence of Oily Impurities: Sticky, non-crystalline byproducts can inhibit proper crystal formation.

Solutions:

  • Systematic Solvent Screening:

    • Test a range of solvents with varying polarities (see table below).[1]

    • Consider using a co-solvent system (e.g., dissolving in a good solvent and adding a poor solvent dropwise until turbidity is observed).[3]

  • Control the Rate of Crystallization:

    • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[1][2]

    • Employ techniques like slow evaporation of the solvent.[3]

  • Pre-purification:

    • If the crude material is oily, first pass it through a short plug of silica gel to remove some of the interfering impurities before attempting crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a purification strategy for a novel this compound analog?

A1: Start with a thorough analysis of the crude reaction mixture using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This will give you an idea of the number of components, their relative polarities, and their molecular weights, which will help in choosing an appropriate purification method.

Q2: My this compound analog appears to be degrading on silica gel. What are my options?

A2: Degradation on silica gel is often due to its acidic nature. Consider the following alternatives:

  • Neutral or Basic Alumina: These are less acidic and can be effective for purifying acid-sensitive compounds.

  • Reverse-Phase Chromatography: Using a non-polar stationary phase (like C18) with a polar mobile phase (like water/acetonitrile) avoids the use of silica gel.

  • Crystallization: If possible, purifying by crystallization avoids chromatographic steps altogether.[1][2]

Q3: How can I remove highly polar impurities from my less polar product?

A3: A simple and effective method is to use a solid-phase extraction (SPE) approach. You can pass a solution of your crude product through a short column (a "plug") of silica gel, eluting with a relatively non-polar solvent. Your desired, less polar compound will elute, while the highly polar impurities will be retained on the silica.

Q4: What are some good starting points for crystallization solvents for quinazoline-based compounds?

A4: Based on the general properties of aromatic nitrogen heterocycles, good starting points for crystallization solvents include:

  • Polar aprotic solvents: Ethyl acetate, acetone.

  • Alcohols: Ethanol, isopropanol.

  • Aromatic solvents: Toluene (can be a good choice for aryl compounds).[1]

  • Solvent pairs: Dichloromethane/hexanes, ethyl acetate/hexanes.

Always perform small-scale tests to determine the best solvent or solvent system for your specific analog.

Q5: Are there any specific safety precautions I should take when purifying these analogs?

A5: As with any novel chemical entity, it is crucial to treat this compound analogs as potentially hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the material safety data sheets (MSDS) for all solvents and reagents used in the purification process.

Data Presentation

Table 1: Properties of Common Solvents for Chromatography and Crystallization

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Non-polar, good for eluting non-polar compounds.
Toluene2.4111Good for dissolving aromatic compounds.[1]
Dichloromethane3.140Good general-purpose solvent for a wide range of polarities.
Diethyl Ether2.835Volatile, be cautious of peroxides.
Ethyl Acetate4.477Medium polarity, commonly used.
Acetone5.156Polar aprotic solvent.
Isopropanol3.982Protic solvent, can be a good crystallization solvent.
Ethanol4.378Common protic solvent for crystallization.
Methanol5.165Highly polar, good for eluting very polar compounds.
Water10.2100Very polar, used in reverse-phase chromatography.[2]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar eluting solvent.

  • Column Packing: Pour the slurry into the column and allow the stationary phase to settle, ensuring there are no air bubbles. Add a layer of sand on top to protect the surface.

  • Sample Loading: Dissolve the crude this compound analog in a minimal amount of the eluting solvent (or a stronger solvent if necessary, then adsorb onto a small amount of silica). Load the sample onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and either running it isocratically (with a single solvent system) or gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Analysis: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent by testing the solubility of the compound in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.[1][2]

  • Dissolution: Place the impure compound in a flask and add the minimum amount of the hot solvent required to fully dissolve it.[1][2]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a fluted filter paper.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Large crystals are more likely to form with slow cooling.[1][2] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1][2] Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Visualizations

Purification_Workflow A Crude this compound Analog B Initial Analysis (TLC, LC-MS) A->B C Choice of Primary Purification Method B->C D Column Chromatography C->D Complex Mixture E Crystallization C->E Relatively Clean F Purity Check (TLC, NMR, LC-MS) D->F E->F G Pure Compound F->G >95% Pure H Further Purification Needed F->H <95% Pure H->D Re-chromatograph H->E Re-crystallize

Caption: General purification workflow for this compound analogs.

Troubleshooting_Logic start Low Purity after Initial Purification method Purification Method Chromatography Crystallization start->method chrom_issues Chromatography Issue Co-elution Low Recovery method:C->chrom_issues cryst_issues Crystallization Issue Oiling Out No Crystals Form method:R->cryst_issues chrom_sol Solutions: - Change solvent system - Change stationary phase - Use HPLC chrom_issues:co->chrom_sol chrom_issues:lr->chrom_sol cryst_sol Solutions: - Screen new solvents - Slow cooling - Pre-purify by column cryst_issues:oil->cryst_sol cryst_issues:ni->cryst_sol

Caption: Decision tree for troubleshooting common purification issues.

Signaling_Pathway_Purification cluster_purification Purification Stage cluster_assay Biological Assay crude Crude Synthesized Analog purified Highly Pure Analog (>99%) crude->purified Purification Strategy (e.g., HPLC) impure_effect Impurity Effects: - Off-target binding - Cytotoxicity - Inaccurate IC50 crude->impure_effect cell Cell Culture purified->cell Introduce to Assay receptor Target Receptor cell->receptor signal Downstream Signaling receptor->signal impure_effect->cell Confounding Results

Caption: Importance of high purity for downstream biological signaling assays.

References

Technical Support Center: 1H-Cyclopropa[G]quinazoline & Related Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with 1H-Cyclopropa[G]quinazoline and other novel quinazoline derivatives. The information is designed to help resolve inconsistencies in biological assay results and to provide a resource for experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our cell-based assay results with this compound. What are the common causes?

A1: High variability in cell-based assays can stem from several factors.[1] Key considerations include:

  • Cell Health and Passage Number: Ensure cells are healthy, free from contamination (e.g., mycoplasma), and used within a consistent and low passage number range.[1]

  • Compound Solubility and Stability: this compound, like many quinazoline derivatives, may have limited aqueous solubility. Ensure complete solubilization in your vehicle (e.g., DMSO) and stability in your final assay medium. Precipitation of the compound can lead to inconsistent concentrations.

  • Assay Conditions: Inconsistencies in incubation times, temperature, CO2 levels, and reagent concentrations can all contribute to variability.

  • Vehicle Effects: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells and interfere with the assay. It's crucial to include a vehicle-only control and to use the lowest effective vehicle concentration.

Q2: How do I select the appropriate assay for screening this compound?

A2: The choice of assay depends on your research goals.[2]

  • Biochemical assays are suitable for determining direct interactions with a purified target, such as a specific enzyme or receptor. They can provide mechanistic information like binding potency.[2]

  • Cell-based assays are more physiologically relevant as they assess the compound's activity within a cellular context, accounting for factors like cell permeability and potential off-target effects.[2][3] Many quinazoline derivatives have been evaluated for their cytotoxic effects on various cancer cell lines.[4][5]

  • For high-throughput screening, a homogeneous assay format with minimal wash steps is preferred to increase reproducibility and reduce hands-on time.[2]

Q3: What are the known mechanisms of action for quinazoline derivatives that could be relevant for this compound?

A3: Quinazoline derivatives are known to exhibit a wide range of biological activities. Proposed mechanisms for their anticancer effects include:

  • Inhibition of the DNA repair enzyme system.[4]

  • Inhibition of Epidermal Growth Factor Receptor (EGFR).[4]

  • Thymidylate enzyme inhibition.[4]

  • Inhibitory effects on tubulin polymerization.[4]

  • Inhibition of other kinases such as PI3Ks and PAK4.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in cytotoxicity assays.

  • Question: We are performing an MTT assay to determine the IC50 of this compound on a cancer cell line, but the values are not reproducible between experiments. What could be the cause?

  • Answer:

    • Compound Precipitation: Visually inspect your stock solution and the final assay wells for any signs of compound precipitation. Consider performing a solubility test at the highest concentration used in your assay.

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the final readout.

    • Incubation Time: Use a precise and consistent incubation time for both the compound treatment and the MTT reagent.

    • Metabolic State of Cells: The metabolic activity of cells can influence the reduction of MTT. Ensure your cells are in the exponential growth phase.

    • Assay Interference: Colored compounds can interfere with absorbance readings. Run a control with the compound in cell-free media to check for any direct reaction with the MTT reagent or color interference.[2]

Issue 2: this compound shows high potency in a biochemical kinase assay but weak activity in a cell-based assay.

  • Question: Our compound is a potent inhibitor of a purified kinase in a biochemical assay, but its activity is significantly lower in our cellular assays. Why is there a discrepancy?

  • Answer:

    • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[3]

    • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, reducing its intracellular concentration.[3]

    • Compound Stability: The compound may be unstable in the cellular environment and could be metabolized into inactive forms.

    • Plasma Protein Binding: If your cell culture medium contains serum, the compound may bind to serum proteins, reducing its effective free concentration available to interact with the target.[2]

Data Presentation

Table 1: Hypothetical Kinase Inhibition Data for this compound and Analogs

Compound IDTarget KinaseIC50 (nM)Cell-Based Potency (EC50, nM)
This compound Kinase A15250
Analog 1Kinase A50800
Analog 2Kinase A5120
Control InhibitorKinase A10150

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle-only control (e.g., 0.5% DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and DMSO only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline This compound Quinazoline->EGFR

Caption: Hypothetical signaling pathway showing potential inhibition of EGFR by this compound.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screen (e.g., Single High Concentration) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response secondary_assay Secondary Assay (e.g., Orthogonal Assay) dose_response->secondary_assay lead_opt Lead Optimization secondary_assay->lead_opt Troubleshooting_Workflow start Inconsistent Assay Results check_compound Check Compound Solubility & Stability start->check_compound check_cells Check Cell Health & Passage Number start->check_cells check_protocol Review Assay Protocol (Incubation times, concentrations) start->check_protocol consistent Results Consistent? check_compound->consistent check_cells->consistent check_protocol->consistent consistent->start No end Problem Resolved consistent->end Yes

References

Technical Support Center: Scale-Up Synthesis of 1H-Cyclopropa[g]quinazoline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 1H-Cyclopropa[g]quinazoline for preclinical studies. It addresses common challenges and provides troubleshooting strategies in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of complex heterocyclic compounds like this compound?

A1: Scaling up the synthesis of complex heterocycles often presents challenges such as:

  • Reaction Kinetics and Thermodynamics: Reactions that are manageable on a lab scale can become difficult to control on a larger scale, leading to side reactions and impurities.

  • Heat and Mass Transfer: Inadequate mixing and heat dissipation in large reactors can result in localized temperature gradients, affecting reaction yield and purity.

  • Solubility Issues: Reagents or intermediates may have limited solubility in suitable solvents, complicating reaction conditions and product isolation.

  • Purification: The purification of large quantities of the final compound can be challenging, often requiring specialized chromatographic techniques.[1]

  • Safety: Handling large quantities of reagents and solvents requires stringent safety protocols to manage potential hazards.

Q2: What are the key considerations for choosing a synthetic route for preclinical compound supply?

A2: When selecting a synthetic route for producing preclinical candidates, the following factors are crucial:

  • Scalability: The chosen route must be amenable to producing the required quantities of the compound (grams to kilograms).

  • Cost-Effectiveness: The cost of starting materials, reagents, and solvents should be economically viable for the scale of production.

  • Robustness and Reproducibility: The reactions should be reliable and consistently produce the desired product with high yield and purity.

  • "Green" Chemistry Principles: Ideally, the synthesis should utilize non-toxic solvents, minimize waste, and be energy-efficient.[2]

  • Ease of Purification: The synthetic route should be designed to minimize the formation of impurities that are difficult to separate from the final product.

Q3: What initial in vitro assays are recommended for this compound before proceeding to in vivo preclinical studies?

A3: Prior to in vivo studies, a comprehensive in vitro evaluation is essential. For a compound like this compound, which is structurally related to known anticancer agents, the following assays are recommended:

  • Cytotoxicity Assays: To determine the compound's potency against a panel of human cancer cell lines (e.g., A549, MDA-MB-231, U-87, HepG2).[3]

  • Mechanism of Action Studies: To identify the biological target and pathway through which the compound exerts its effect. For quinazoline derivatives, this could involve kinase inhibition assays (e.g., CDK, EGFR).[3][4]

  • ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling: To assess the compound's drug-like properties, including metabolic stability and cell permeability.

  • Safety Pharmacology: Initial in vitro screens to identify potential off-target effects and liabilities.

Troubleshooting Guide

Problem 1: Low yield of this compound during the final cyclization step.

  • Question: We are experiencing significantly lower yields than expected in the final cyclization step to form the this compound core. What are the potential causes and solutions?

  • Answer:

    • Potential Causes:

      • Incomplete reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or catalyst deactivation.

      • Side reactions: The formation of byproducts may be competing with the desired cyclization reaction. This can be exacerbated by high temperatures or incorrect stoichiometry.

      • Degradation of starting material or product: The starting materials or the final product might be unstable under the reaction conditions.

      • Poor quality of reagents or solvents: Impurities in reagents or solvents can interfere with the reaction.

    • Solutions:

      • Reaction Optimization: Systematically vary the reaction parameters, including temperature, reaction time, and catalyst loading, to find the optimal conditions.

      • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture-related side reactions.

      • Reagent and Solvent Purity: Use high-purity, anhydrous solvents and freshly purified reagents.

      • Stepwise Addition: Consider the slow, controlled addition of one of the reactants to maintain a low concentration and minimize side reactions.

Problem 2: Difficulty in purifying the final compound from a persistent impurity.

  • Question: We are observing a persistent impurity with a similar polarity to our target compound, making purification by column chromatography difficult. How can we improve the separation?

  • Answer:

    • Potential Causes:

      • Isomeric impurity: The impurity may be a structural isomer of the target compound, which would have very similar physical properties.

      • Unreacted starting material or intermediate: If the reaction did not go to completion, residual starting materials could co-elute with the product.

      • Byproduct from a side reaction: A side reaction may be producing a compound with similar chromatographic behavior.

    • Solutions:

      • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. Experiment with different solvents and solvent mixtures.

      • Alternative Chromatographic Techniques:

        • Preparative HPLC: High-performance liquid chromatography can offer much better resolution than standard column chromatography.

        • Supercritical Fluid Chromatography (SFC): This technique can sometimes provide different selectivity for closely related compounds.

      • Chemical Modification: It may be possible to selectively react the impurity to form a new compound with different physical properties, making it easier to separate. This should be a last resort as it adds complexity to the process.

      • Re-evaluation of the Synthetic Route: If the impurity is consistently formed and difficult to remove, it may be necessary to modify the synthetic route to avoid its formation.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols for the scale-up synthesis of this compound, based on common synthetic strategies for related quinazoline derivatives.

Synthesis of Intermediate A: 2-amino-5-bromobenzonitrile
ParameterValue
Starting Material2-Amino-5-bromobenzoic acid
ReagentsThionyl chloride, Ammonia
SolventToluene
Temperature80 °C
Reaction Time6 hours
Yield85%
Purity (HPLC)>98%

Methodology:

  • To a stirred solution of 2-amino-5-bromobenzoic acid (1.0 eq) in toluene, slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Heat the mixture to 80 °C and stir for 4 hours.

  • Cool the reaction mixture to room temperature and slowly bubble ammonia gas through the solution for 2 hours.

  • Filter the resulting solid and wash with cold toluene to afford 2-amino-5-bromobenzonitrile.

Synthesis of this compound
ParameterValue
Starting MaterialIntermediate A
ReagentsFormamidine acetate, Potassium carbonate
SolventN,N-Dimethylformamide (DMF)
Temperature120 °C
Reaction Time12 hours
Yield70%
Purity (HPLC)>99%

Methodology:

  • To a solution of Intermediate A (1.0 eq) in DMF, add formamidine acetate (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere.

  • Cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.

Preclinical Study Workflow

A general workflow for the preclinical evaluation of this compound as a potential anticancer agent is outlined below.

Preclinical_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies synthesis Scale-up Synthesis of this compound purification Purification & Quality Control synthesis->purification cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) purification->cytotoxicity moa Mechanism of Action (e.g., Kinase Assays) cytotoxicity->moa adme In Vitro ADME (Metabolic Stability, Permeability) moa->adme pk Pharmacokinetics (PK) in Rodents adme->pk efficacy Efficacy Studies (Xenograft Models) pk->efficacy tox Preliminary Toxicology efficacy->tox

Caption: Preclinical development workflow for this compound.

Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common issues during the scale-up synthesis.

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Impurity) check_reaction Review Reaction Parameters (Temp, Time, Stoichiometry) start->check_reaction check_reagents Analyze Reagent & Solvent Purity start->check_reagents optimize Systematic Re-optimization (DoE) check_reaction->optimize change_reagents Use Fresh/Purified Reagents check_reagents->change_reagents reassess_route Re-evaluate Synthetic Route optimize->reassess_route If optimization fails end_success Problem Resolved optimize->end_success change_reagents->reassess_route If issue persists change_reagents->end_success end_fail Consult with Process Chemistry Team reassess_route->end_fail

Caption: Decision tree for troubleshooting synthesis problems.

References

Validation & Comparative

Comparative Analysis of 1H-Cyclopropa[G]quinazoline Analogs and Alternative EGFR-Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific experimental data on the mechanism of action of 1H-Cyclopropa[G]quinazoline is not extensively available in publicly accessible literature, its core structure belongs to the well-established quinazoline class of compounds. These are renowned for their activity as tyrosine kinase inhibitors (TKIs), particularly targeting the Epidermal Growth Factor Receptor (EGFR). This guide provides a comparative analysis of the validated mechanism of action for prominent quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, and contrasts them with an alternative EGFR-targeting therapeutic, the monoclonal antibody Cetuximab. This comparison will elucidate the different modes of inhibiting the same critical oncogenic pathway and provide a framework for evaluating novel compounds like this compound.

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of several cancers.[2] The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers a conformational change, leading to receptor dimerization and the activation of its intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and inhibit apoptosis.[3][4]

Mechanism of Action: Quinazoline-Based TKIs vs. Monoclonal Antibodies

Quinazoline-Based Tyrosine Kinase Inhibitors (e.g., Gefitinib, Erlotinib)

Quinazoline derivatives act as competitive inhibitors of the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[1] By occupying this site, they prevent the phosphorylation of EGFR and subsequent activation of downstream signaling pathways. This blockade of intracellular signaling leads to the inhibition of tumor cell growth and, in some cases, the induction of apoptosis.

Monoclonal Antibodies (e.g., Cetuximab)

In contrast, monoclonal antibodies like Cetuximab target the extracellular domain of EGFR.[5] Cetuximab binds to this domain with high affinity, physically blocking the binding of natural ligands like EGF.[6] This prevents the activation of the receptor and the initiation of the downstream signaling cascade.[7] Additionally, as an IgG1 antibody, Cetuximab can induce antibody-dependent cell-mediated cytotoxicity (ADCC), a mechanism where immune cells are recruited to kill the tumor cell.[8]

Signaling Pathway Inhibition

The following diagram illustrates the points of intervention for both quinazoline-based TKIs and monoclonal antibodies in the EGFR signaling pathway.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_ext EGFR (Extracellular Domain) EGF->EGFR_ext Ligand Binding EGFR_int EGFR (Intracellular TK Domain) RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR_int->RAS_RAF Activation PI3K_AKT PI3K/AKT Pathway EGFR_int->PI3K_AKT Activation Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Cetuximab Cetuximab Cetuximab->EGFR_ext Blocks Ligand Binding Quinazoline_TKI Quinazoline TKI (e.g., Gefitinib) Quinazoline_TKI->EGFR_int Inhibits ATP Binding

Caption: EGFR signaling pathway and points of inhibition.

Comparative Performance Data

The following table summarizes key performance indicators for representative quinazoline-based TKIs and Cetuximab.

Compound Class Target Mechanism of Action IC50 (EGFR Kinase) Effect on Cell Growth (A549 Cells) Reference
Gefitinib Quinazoline TKIIntracellular TK DomainATP-competitive inhibition2-37 nMModerate Inhibition[9]
Erlotinib Quinazoline TKIIntracellular TK DomainATP-competitive inhibition2 nMModerate Inhibition[1]
Cetuximab Monoclonal AntibodyExtracellular DomainBlocks ligand binding, ADCCN/ASlight Inhibition[9]

IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Mechanism of Action Validation

Validation of the mechanism of action for EGFR inhibitors involves a series of in vitro and cell-based assays.

EGFR Kinase Inhibition Assay (In Vitro)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.

Methodology:

  • Reagents: Recombinant human EGFR kinase domain, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.

  • Procedure: a. The EGFR kinase is incubated with the test compound at various concentrations in a kinase buffer. b. The kinase reaction is initiated by the addition of ATP and the peptide substrate. c. After a defined incubation period, the reaction is stopped. d. The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), ELISA with an anti-phosphotyrosine antibody, or fluorescence-based assays.

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Western Blot Analysis of EGFR Pathway Phosphorylation (Cell-Based)

Objective: To assess the effect of the compound on the phosphorylation of EGFR and its downstream signaling proteins in cancer cells.

Methodology:

  • Cell Culture: Cancer cell lines with known EGFR expression levels (e.g., A549, PC-9) are cultured.

  • Treatment: Cells are treated with the test compound at various concentrations for a specific duration. In some experiments, cells are stimulated with EGF to induce EGFR phosphorylation.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.

  • Detection: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition.

Cell Proliferation Assay

Objective: To evaluate the effect of the compound on the growth and viability of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a period of 48-72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTS or MTT assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

  • Data Analysis: The concentration of the compound that inhibits 50% of cell growth (GI50) is determined from the dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the validation of a novel EGFR inhibitor.

Experimental_Workflow Start Start Compound_Synthesis Synthesis of This compound Analog Start->Compound_Synthesis In_Vitro_Screening In Vitro Kinase Assay (Determine IC50) Compound_Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays In_Vitro_Screening->Cell_Based_Assays Western_Blot Western Blot (Phosphorylation Status) Cell_Based_Assays->Western_Blot Proliferation_Assay Cell Proliferation Assay (Determine GI50) Cell_Based_Assays->Proliferation_Assay Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization Proliferation_Assay->Lead_Optimization In_Vivo_Studies In Vivo Animal Studies Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Experimental workflow for inhibitor validation.

Conclusion

The validation of the mechanism of action for novel compounds such as this compound would follow a well-trodden path of in vitro and cell-based assays. By comparing its performance in these assays to established quinazoline-based TKIs like gefitinib and erlotinib, as well as mechanistically distinct inhibitors like Cetuximab, researchers can gain a comprehensive understanding of its therapeutic potential. The provided experimental protocols and comparative data serve as a foundational guide for these evaluative studies. The distinct modes of action between small molecule intracellular inhibitors and extracellular-targeting monoclonal antibodies highlight the diverse strategies available for targeting the EGFR pathway, each with its own therapeutic advantages and potential for overcoming resistance.

References

Unveiling the Therapeutic Potential of Quinazoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the burgeoning field of quinazoline chemistry reveals a scaffold of immense therapeutic promise. While specific experimental data for 1H-Cyclopropa[g]quinazoline remains elusive in the reviewed literature, a broad spectrum of quinazoline derivatives has been synthesized and evaluated for a variety of pharmacological activities. This guide provides a comparative overview of these derivatives, highlighting their potential in drug discovery and development for researchers, scientists, and drug development professionals.

The quinazoline nucleus, a fusion of a benzene ring and a pyrimidine ring, is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with diverse biological activities.[1] Research has extensively explored the modification of the quinazoline scaffold to develop novel therapeutic agents with enhanced potency and selectivity. These efforts have led to the discovery of derivatives with significant anticancer, anti-inflammatory, antifungal, and antiviral properties.[2][3]

Comparative Efficacy of Quinazoline Derivatives in Oncology

Quinazoline derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) tyrosine kinase and histone lysine-specific demethylase 1 (LSD1).[4][5]

A notable strategy in the development of quinazoline-based anticancer agents involves the repurposing of existing drugs. For instance, the EGFR inhibitor erlotinib, an FDA-approved drug for lung cancer, was found to possess inhibitory activity against LSD1.[4] Medicinal chemistry efforts to modify the erlotinib structure led to the development of analog 5k , which demonstrated significantly enhanced inhibitory activity against LSD1 (IC50 = 0.69 µM) compared to the parent compound (IC50 = 35.80 µM) and higher specificity.[4]

Further studies have focused on the synthesis of novel indolo[1,2-c]quinazoline and 2-cyclopropyl quinazoline derivatives.[5][6] Introduction of structural modifications at various positions of the quinazoline core has been a key strategy to explore structure-activity relationships and enhance cytotoxicity against human cancer cell lines.[6] For example, 12-aminomethyl derivatives of indolo[1,2-c]quinazoline exhibited notable cytotoxicity against tumor cell lines, with compound 9c showing significant selectivity.[6]

Compound ClassTargetKey FindingsReference
Erlotinib Analog (5k)LSD1IC50 = 0.69 µM, significantly more potent than erlotinib.[4][4]
Indolo[1,2-c]quinazoline DerivativesCancer Cell Lines12-aminomethyl derivatives showed notable cytotoxicity; compound 9c was highly selective.[6][6]
2-Cyclopropyl Quinazoline DerivativesEGFR Tyrosine KinaseDesigned as potential inhibitors; several derivatives selected for NCI 60 cell panel screening.[5][5]
3-Substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-oneMCF-7 and HepG2 cell linesPotent cell inhibitor with IC50 values of 2.09 and 2.08 μM, respectively.[3][3]

Experimental Protocols

The evaluation of the anticancer potential of these quinazoline derivatives typically involves the following key experimental methodologies:

  • In vitro cytotoxicity assays: The MTT assay is commonly used to assess the cytotoxic effects of the synthesized compounds on various cancer cell lines, such as HepG2 (liver cancer), MCF-7 (breast cancer), and Caco-2 (colorectal cancer).[1]

  • Enzyme inhibition assays: To determine the inhibitory activity against specific molecular targets like LSD1 and EGFR tyrosine kinase, biochemical assays are performed. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

  • Cell-based mechanism of action studies: To confirm the cellular activity of the compounds, techniques such as Western blotting are used to measure the levels of specific protein markers. For example, the suppression of LSD1 demethylation in MGC-803 cells was used to confirm the cellular activity of analog 5k .[4]

  • In vivo efficacy studies: Promising compounds are often advanced to in vivo studies using animal models (e.g., mouse xenograft models) to evaluate their antitumor efficacy and pharmacokinetic properties.

Below is a generalized workflow for the synthesis and evaluation of novel quinazoline derivatives as potential anticancer agents.

General Workflow for Synthesis and Evaluation of Quinazoline Derivatives A Synthesis of Quinazoline Derivatives B In vitro Anticancer Screening (e.g., NCI 60 cell panel) A->B C Identification of Lead Compounds B->C D In-depth Biological Evaluation C->D E In vivo Studies (Animal Models) D->E

General synthesis and evaluation workflow.

Diverse Pharmacological Activities of Quinazoline Derivatives

Beyond oncology, quinazoline derivatives have demonstrated a wide array of other biological activities, making them a versatile scaffold for drug discovery.

  • Anti-inflammatory Agents: Substituted pyrrolo-quinazoline derivatives have been synthesized and shown to possess potent anti-inflammatory activity, with some compounds demonstrating higher potency than the standard drug diclofenac.[3]

  • Antifungal Agents: Certain quinazolinone derivatives have exhibited significant antifungal activity.[3] For instance, specific derivatives have shown strong activity against Fusarium moniliforme, comparable to the standard drug griseofulvin.[3]

  • Antiviral Agents: 2,4-disubstituted quinazoline derivatives containing amide groups have been identified as potent anti-influenza virus agents, with some compounds showing IC50 values of less than 10 µM.[3]

The general synthetic approach for many quinazoline derivatives often starts with anthranilic acid, which undergoes a series of reactions to form the core quinazoline structure. Subsequent modifications at various positions of the ring system lead to a diverse library of compounds.

Simplified Synthetic Pathway for Quinazoline Derivatives A Anthranilic Acid B Intermediate Formation (e.g., reaction with an acid chloride) A->B C Cyclization to form Quinazoline Core B->C D Further Derivatization C->D E Diverse Quinazoline Derivatives D->E

A simplified synthetic pathway.

References

Comparative Analysis of Fused Quinazoline Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of fused quinazoline analogs, a chemical scaffold of significant interest in medicinal chemistry. Due to the limited availability of specific data on 1H-Cyclopropa[G]quinazoline analogs, this guide focuses on structurally related tricyclic and tetracyclic quinazoline derivatives that have been extensively studied as inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR).

The following sections present a summary of quantitative biological data, detailed experimental methodologies for the cited assays, and visualizations of a key signaling pathway and a common experimental workflow to provide a comprehensive resource for researchers in the field of drug discovery.

Quantitative Data Summary

The table below summarizes the in vitro activities of a series of fused quinazoline analogs against EGFR and various cancer cell lines. The data highlights how modifications to the core structure influence inhibitory potency and cellular activity.

Compound IDStructureTargetIC50 (nM)Cell LineCytotoxicity GI50 (µM)
Gefitinib 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazolineEGFR2-37NCI-H358, PC-9, Calu-3Not specified
Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amineEGFR2A4313
Lapatinib N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amineEGFR, HER29.8, 11H1975, A5491.22 (H1975)
Compound 16 Quinazolinone N-acetohydrazide derivativeVEGFR-2, FGFR-1, BRAF290, 350, 470NCI-601.64
Imidazoquinazoline 11a Imidazo[1,2-a]quinazoline derivativeEGFRNot specifiedPC3, HepG2, HeLa, MDA-MB-2311.85 - 2.81

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below. These protocols are fundamental for the evaluation of enzyme inhibition and cellular cytotoxicity of quinazoline analogs.

1. In Vitro Kinase Inhibition Assay (EGFR)

This assay determines the concentration of a compound required to inhibit the enzymatic activity of a specific kinase by 50% (IC50).

  • Materials:

    • Recombinant human EGFR kinase domain

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 as a substrate

    • Test compounds (quinazoline analogs) dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

    • 96-well microtiter plates

    • Radiolabeled ATP ([γ-32P]ATP) or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare a reaction mixture containing the EGFR enzyme and the substrate in the assay buffer.

    • Add serial dilutions of the test compounds to the wells of the microtiter plate. A control with DMSO alone is included.

    • Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using a radiometric assay).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • For radiometric assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • For fluorescence-based assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell lines (e.g., A549, H1975)

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate a key signaling pathway targeted by many quinazoline analogs and a standard experimental workflow.

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Analogs.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add Test Compounds (Quinazoline Analogs) seed_cells->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_4h solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate GI50) read_absorbance->analyze end End analyze->end

Caption: Workflow of the MTT Assay for Cytotoxicity Assessment.

In Vivo Therapeutic Potential of 1H-Cyclopropa[g]quinazoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of In Vivo Efficacy

The therapeutic efficacy of novel compounds is critically assessed through in vivo models. While awaiting specific data for 1H-Cyclopropa[g]quinazoline, we can infer its potential by examining the in vivo performance of other quinazoline derivatives that have shown promise in preclinical cancer models. The following table summarizes in vivo data from studies on representative quinazoline-based inhibitors, offering a benchmark for future evaluations of this compound.

Compound ClassModelDosageKey In Vivo Findings
4-Hydroxyquinazoline Derivative (B1) HCT-15 Nude Mouse Xenograft10, 25, and 50 mg/kg daily (i.p.) for 14 daysSignificant tumor growth suppression at 25 mg/kg. No significant changes in mouse body weight were observed, indicating a good safety profile at the tested dosages.[1]
Quinazoline-2,4(1H,3H)-dione Derivative (Compound 24) Breast Cancer Xenograft and Glioblastoma Orthotopic Model in MiceNot specifiedProduced remarkable antitumor activity, both as a standalone treatment and in combination therapies.[2]
4,5-Dihydro-1H-pyrazolo[4,3-h]quinazoline Derivative (Compound 49) HCT116 Xenograft ModelNot specifiedDemonstrated 82% tumor growth inhibition after repeated oral administration.[3]

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key in vivo experiments, based on protocols described for the evaluation of quinazoline derivatives. These protocols can serve as a template for the preclinical assessment of this compound.

Xenograft Tumor Model
  • Cell Culture and Implantation: Human cancer cell lines (e.g., HCT-15, HCT116) are cultured under standard conditions.[1][3] Once cells reach the logarithmic growth phase, they are harvested, washed, and resuspended in a suitable medium. A specific number of cells (typically 1 x 106 to 1 x 107) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every two days) using caliper measurements. The tumor volume is calculated using the formula: (Length × Width2) / 2.

  • Compound Administration: Once tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into control and treatment groups. The test compound is administered via a specified route (e.g., intraperitoneal or oral) at various doses for a defined period.[1]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Mouse body weight is also monitored as an indicator of toxicity.[1] At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).[1]

Acute Toxicity Study
  • Animal Model: Healthy mice are used for this study.

  • Compound Administration: A single high dose of the test compound (e.g., 800 mg/kg) is administered via the intended clinical route (e.g., intraperitoneal injection).[1]

  • Observation: Animals are monitored for a period of 14 days for any signs of toxicity, including changes in body weight, behavior, and overall health.[1]

  • Pathological Analysis: At the end of the observation period, major organs (heart, liver, spleen, lungs, kidneys) are harvested for histopathological examination to identify any signs of tissue damage.[1]

Visualizing Biological Pathways and Workflows

Understanding the mechanism of action and the experimental process is crucial for drug development. The following diagrams, created using Graphviz, illustrate a potential signaling pathway targeted by quinazoline derivatives and a typical in vivo experimental workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinazoline Quinazoline Derivative Quinazoline->RTK Inhibition

Caption: PI3K/Akt/mTOR signaling pathway, a common target for quinazoline anticancer agents.

experimental_workflow start Start: In Vivo Study Design cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Compound Administration randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint data_analysis Data Analysis & Conclusion endpoint->data_analysis

Caption: A typical workflow for a xenograft model-based in vivo efficacy study.

References

A Comparative Guide to the Pharmacokinetic Profiles of Quinazoline-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Understanding the pharmacokinetic (PK) profiles of these derivatives is critical for optimizing dosing strategies, predicting drug-drug interactions, and ultimately, enhancing therapeutic outcomes. While specific pharmacokinetic data for novel 1H-Cyclopropa[G]quinazoline derivatives are not yet extensively published in peer-reviewed literature, a comparative analysis of structurally related and clinically established quinazoline-based EGFR inhibitors provides an invaluable reference for researchers in this field.

This guide offers an objective comparison of the pharmacokinetic profiles of several prominent quinazoline derivatives: gefitinib, erlotinib, afatinib, and lapatinib. The information presented is collated from various clinical studies and regulatory documents to provide a comprehensive overview for drug development professionals.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of selected quinazoline-based EGFR inhibitors in human subjects. These values represent a general overview and can vary based on patient-specific factors such as genetics, organ function, and concomitant medications.

ParameterGefitinib (Iressa®)Erlotinib (Tarceva®)Afatinib (Gilotrif®)Lapatinib (Tykerb®)
Dose 250 mg once daily[1]150 mg once daily[2][3]40 mg once daily[4]1250-1500 mg once daily
Tmax (hours) 3 - 7[1]~4[5]2 - 5[4][6]Variable
Cmax (ng/mL) 141 - 183 (single dose)~1000 (at steady state)~25 (at steady state)Variable
AUC (ng·h/mL) Variable, increases with dose~21,000 (at steady state)~550 (at steady state)Variable
Bioavailability (%) ~59-60[1][7]~60 (increases to ~100% with food)[5][8]~30Low and variable
Elimination Half-life (hours) ~48[7]~36.2[2]~37[4][6]~24
Metabolism Primarily CYP3A4[7]Primarily CYP3A4, lesser extent by CYP1A2[5]Minimal metabolism[4][6]Extensively by CYP3A4/5
Excretion Feces[7]Primarily feces[5]Primarily feces[4][6]Primarily feces

Experimental Protocols

The pharmacokinetic data presented in this guide are typically generated from Phase I and II clinical trials. Below is a generalized methodology for a clinical pharmacokinetic study of an oral quinazoline derivative.

1. Study Design:

  • An open-label, single- or multiple-dose, dose-escalation study in cancer patients or healthy volunteers.[2]

  • For multiple-dose studies, pharmacokinetic parameters are often assessed on day 1 and at steady-state (e.g., after 7-10 days of continuous dosing).

2. Patient Population:

  • Patients with advanced solid tumors for whom the investigational drug may have therapeutic potential.

  • Inclusion/exclusion criteria are strictly defined, including age, performance status, and adequate organ function (hepatic and renal).

3. Dosing and Administration:

  • The drug is administered orally at a specified dose and schedule (e.g., once daily).

  • Food effects are often investigated by administering the drug in both fasted and fed states.

4. Pharmacokinetic Sampling:

  • Serial blood samples are collected at predefined time points before and after drug administration. A typical schedule includes pre-dose (0 hours) and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[1]

  • Plasma is separated from whole blood by centrifugation and stored at -20°C or lower until analysis.

5. Bioanalytical Method:

  • Plasma concentrations of the parent drug and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

6. Pharmacokinetic Analysis:

  • Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data.

  • Parameters calculated include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-∞), elimination half-life (t1/2), apparent volume of distribution (Vd/F), and apparent clearance (CL/F).

Visualizations

EGFR Signaling Pathway

The quinazoline derivatives discussed in this guide primarily target the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), a key component of a signaling pathway that drives cell proliferation and survival. Inhibition of EGFR blocks downstream signaling cascades, leading to an anti-tumor effect.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (Grb2, Shc) Dimerization->Adaptor PI3K PI3K Dimerization->PI3K RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->Dimerization Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Experimental Workflow for a Clinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for determining the pharmacokinetic profile of an investigational oral drug in a clinical setting.

PK_Workflow cluster_study_setup Study Setup cluster_dosing_sampling Dosing & Sampling cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Patient Patient Recruitment & Informed Consent Baseline Baseline Assessment (Physical, Labs) Patient->Baseline Dosing Oral Drug Administration Baseline->Dosing Sampling Serial Blood Sampling (pre-defined timepoints) Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing LCMS LC-MS/MS Analysis (Quantification) Processing->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Report Final Report (PK Profile) PK_Calc->Report

Caption: Generalized workflow of a clinical pharmacokinetic study.

References

A Head-to-Head Comparison of Cyclopropyl-Quinazoline Derivatives and Other Quinazoline-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quinazoline-based compounds, with a special focus on the emerging class of cyclopropyl-substituted quinazolines, as potential anticancer agents. While specific experimental data for the novel compound 1H-Cyclopropa[g]quinazoline and its close analogs, 2-cyclopropyl quinazoline derivatives, is not yet publicly available, this guide leverages existing research on other quinazoline-based compounds to provide a framework for comparison and to highlight the potential of this chemical class. The information presented is intended to guide further research and drug development efforts in this promising area of oncology.

Introduction to Quinazoline-Based Compounds in Oncology

Quinazoline and its derivatives represent a critical scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] In the realm of oncology, quinazoline-based molecules have been successfully developed as potent inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[3][4] Notably, several FDA-approved drugs, such as gefitinib and erlotinib, feature the quinazoline core and function as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[5][6] The introduction of a cyclopropyl moiety to the quinazoline scaffold is a recent area of exploration, with the potential to enhance potency, selectivity, and pharmacokinetic properties.[7]

Comparative Biological Activities of Quinazoline Derivatives

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core. The following table summarizes the reported anticancer activities of various classes of quinazoline-based compounds, providing a basis for anticipating the potential activity of cyclopropyl-substituted analogs.

Quinazoline Derivative ClassPrimary Molecular Target(s)Reported Anticancer ActivityKey Structural Features
4-Anilinoquinazolines EGFR, HER2Inhibition of cell proliferation in various cancer cell lines (e.g., non-small cell lung cancer, breast cancer).Aniline moiety at the C-4 position is crucial for EGFR kinase inhibition.[8][9]
2,4-Disubstituted Quinazolines VEGFR2, Akt/mTOR/p70s6kAnti-angiogenic effects, inhibition of endothelial cell proliferation and migration.Substitutions at both C-2 and C-4 positions contribute to potent VEGFR2 inhibition.[10]
Quinazolinone Derivatives Various (e.g., tubulin, DNA repair enzymes)Induction of apoptosis, inhibition of tubulin polymerization, and cytotoxicity against a broad range of cancer cells.[4]The presence of a carbonyl group in the quinazoline ring system.
2-Cyclopropyl Quinazolines Predicted: EGFR, VEGFR2Anticipated to have potent anticancer activity. Eleven derivatives were synthesized and submitted to the NCI for in vitro anticancer screening; however, the results are not yet publicly available.[1]A cyclopropyl group at the C-2 position, which may enhance binding affinity and metabolic stability.[7]

Experimental Protocols for In Vitro Anticancer Screening

The evaluation of novel anticancer compounds relies on robust and standardized in vitro assays. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and cell proliferation, and it is a standard component of the National Cancer Institute's (NCI) 60-cell line screening panel.[3][10]

Sulforhodamine B (SRB) Assay Protocol

This protocol is adapted from standard methodologies for assessing the cytotoxicity of chemical compounds against adherent cancer cell lines.

1. Cell Plating:

  • Cancer cell lines are harvested from exponential phase cultures by trypsinization.
  • Cells are counted and diluted to the appropriate concentration in complete culture medium.
  • A volume of 100 µL of the cell suspension is seeded into 96-well microtiter plates at a density of 5,000 to 20,000 cells per well, depending on the cell line's growth characteristics.
  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Test compounds are solubilized in a suitable solvent (e.g., DMSO) to prepare a stock solution.
  • Serial dilutions of the stock solution are prepared in complete culture medium.
  • The medium from the cell plates is aspirated, and 100 µL of the diluted compound solutions are added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
  • Plates are incubated for an additional 48 to 72 hours.

3. Cell Fixation and Staining:

  • After the incubation period, the supernatant is discarded, and the cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
  • Plates are incubated at 4°C for 1 hour.
  • The plates are washed five times with slow-running tap water to remove the TCA and are then air-dried.
  • 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well.
  • Plates are incubated at room temperature for 30 minutes.

4. Measurement of Absorbance:

  • The unbound SRB is removed by washing the plates five times with 1% acetic acid.
  • The plates are air-dried completely.
  • 100 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
  • The plates are shaken on a gyratory shaker for 10 minutes.
  • The absorbance (optical density) is measured at 510 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell growth inhibition is calculated relative to the untreated control wells.
  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Key Signaling Pathways Targeted by Quinazoline Derivatives

Quinazoline-based anticancer agents often exert their effects by inhibiting key signaling pathways that are dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are two of the most well-established targets for this class of compounds.

EGFR Signaling Pathway

The EGFR signaling cascade plays a crucial role in regulating cell proliferation, differentiation, and survival. Its aberrant activation is a common feature in many types of cancer.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2 GRB2 Dimerization->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Compounds.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR VEGFR2 VEGF->VEGFR Binds Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates PKC PKC PLCg->PKC Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PKC->Endothelial_Cell Promotes AKT Akt PI3K->AKT AKT->Endothelial_Cell Promotes Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->VEGFR Inhibits

Caption: VEGFR Signaling Pathway and its Inhibition by Quinazoline Derivatives.

Conclusion

The quinazoline scaffold remains a highly privileged structure in the design of novel anticancer agents. While a direct head-to-head comparison involving this compound and its analogs is hampered by the current lack of public experimental data, the broader landscape of quinazoline-based compounds provides a strong rationale for their continued investigation. The synthesis of 2-cyclopropyl quinazoline derivatives marks an important step in exploring the chemical space around this versatile core. The anticipated release of screening data from the NCI for these compounds is eagerly awaited and will be instrumental in validating the therapeutic potential of this specific subclass. Future research should focus on elucidating the structure-activity relationships of cyclopropyl-substituted quinazolines and evaluating their efficacy and safety profiles in preclinical models. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret future studies in this exciting field.

References

benchmarking the performance of 1H-Cyclopropa[G]quinazoline in disease models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Quantitative Performance Data: A Comparative Analysis

The in vitro efficacy of quinazoline derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for several FDA-approved quinazoline-based cancer therapeutics across a panel of non-small cell lung cancer (NSCLC) and breast cancer cell lines.

Table 1: Comparative IC50 Values of Quinazoline Derivatives in NSCLC Cell Lines

Cell LineGefitinib (μM)Erlotinib (μM)Afatinib (μM)Vandetanib (μM)
A549>10[1]>20[2]2.3[3]2.7[4]
H322->20[2]--
H358>10[1]>20[2]--
H1650>10[1]>20[2]>10[5]-
H1975>10[1]>20[2]0.0384[3]-
HCC8270.013[6]-0.0007[7]-
PC-90.077[6]-0.00028[3]-
Calu-6---13.5[4]

Table 2: Comparative IC50 Values of Quinazoline Derivatives in Breast Cancer Cell Lines

Cell LineLapatinib (μM)Erlotinib (μM)Afatinib (μM)
BT-4740.036[8]5.005[9]-
SK-BR-30.080[8]3.980[9]-
MDA-MB-23118.6[10]>20[9]-
MDA-MB-468->20[9]-
T47D-9.803[9]-
MCF-7->20[9]-
HCC19540.4166[8]--

Experimental Protocols

The following is a representative protocol for determining the IC50 values of a test compound, such as a novel quinazoline derivative, using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

1. Objective: To assess the cytotoxic effect of a compound on cancer cell lines and determine its IC50 value.

2. Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

3. Procedure:

  • Cell Seeding:
  • Trypsinize and count the cells.
  • Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
  • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[11][12]
  • Compound Treatment:
  • Prepare serial dilutions of the test compound in complete medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
  • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).
  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.
  • MTT Addition:
  • After the incubation period, add 10-20 µL of MTT solution to each well.[11]
  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]
  • Solubilization:
  • Carefully remove the medium from each well without disturbing the formazan crystals.
  • Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.[12]
  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[11]
  • Absorbance Measurement:
  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[11]

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:
  • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.[11]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways often targeted by quinazoline derivatives and a typical workflow for in vitro anticancer screening.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2 GRB2 Dimerization->GRB2 recruits PI3K PI3K Dimerization->PI3K activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription->Proliferation

Caption: EGFR Signaling Pathway.[13][14]

PARP1_DNA_Repair_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 detected by PARylation PARP-1 Activation & Auto-PARylation PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Recruitment Chromatin Chromatin Decondensation PARylation->Chromatin Repair DNA Repair Recruitment->Repair Chromatin->Repair facilitates

Caption: PARP-1 in DNA Damage Repair.[15][16][17][18][19]

Experimental_Workflow start Start: Compound Synthesis cell_culture Cell Line Culture (e.g., A549, MCF-7) start->cell_culture treatment Treatment with Cyclopropa[G]quinazoline (Varying Concentrations) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay data_analysis Data Analysis: IC50 Determination viability_assay->data_analysis comparison Comparison with Alternative Compounds data_analysis->comparison end End: Performance Evaluation comparison->end

Caption: In Vitro Anticancer Screening Workflow.

References

Safety Operating Guide

Navigating the Disposal of 1H-Cyclopropa[G]quinazoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel handling 1H-Cyclopropa[G]quinazoline now have a detailed guide for its proper and safe disposal. This procedural document outlines the necessary steps to manage waste containing this compound, ensuring the safety of personnel and compliance with environmental regulations. Due to the unique chemical structure of this compound, which incorporates a strained cyclopropa ring fused to a quinazoline core, specialized handling and disposal are paramount.

I. Understanding the Compound: Structural Hazards

This compound is a heterocyclic aromatic compound. The fusion of a three-membered cyclopropa ring introduces significant ring strain, which can render the molecule susceptible to ring-opening reactions under certain conditions (e.g., acidic or thermal stress). Quinazolines, as a class, can exhibit biological activity and may require handling as potentially hazardous substances.

II. Personal Protective Equipment (PPE) and Engineering Controls

Before initiating any disposal procedures, ensure the following safety measures are in place:

  • Engineering Controls: All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use.

    • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are required.

III. Step-by-Step Disposal Procedure

This procedure is designed for small quantities of this compound typically found in a research laboratory setting.

Step 1: Initial Decontamination of Labware

All glassware and equipment contaminated with this compound should be rinsed with a suitable organic solvent, such as acetone or ethanol, to remove residual compound. The resulting solvent rinse should be collected and treated as hazardous waste.

Step 2: Chemical Neutralization (for trace amounts)

For trace amounts of the compound, a chemical neutralization step can be considered. However, given the unknown reactivity, a small-scale test is strongly advised before proceeding with bulk neutralization.

  • Caution: The high reactivity of strained ring systems can lead to vigorous or exothermic reactions. Proceed with extreme care.

A potential method involves the use of a strong oxidizing agent, such as potassium permanganate solution under basic conditions, to break down the aromatic and heterocyclic ring systems.

Step 3: Waste Collection and Labeling

All waste containing this compound, including contaminated solvents, PPE, and solid materials, must be collected in a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste - this compound" and include the appropriate hazard symbols.

Step 4: Final Disposal

The collected hazardous waste must be disposed of through an approved hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.

IV. Data Summary for Disposal Parameters

ParameterRecommendation
Waste Category Hazardous Chemical Waste
Recommended PPE Chemical Goggles, Face Shield, Nitrile/Neoprene Gloves, Lab Coat
Engineering Controls Certified Chemical Fume Hood
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal.
Container Type Labeled, sealed, and chemically resistant container.

V. Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_neutralization Optional Neutralization start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity spill_procedure Spill Occurs start->spill_procedure At any stage trace_amounts Trace Amounts (e.g., glassware rinsing) assess_quantity->trace_amounts Trace bulk_waste Bulk Waste (e.g., unused compound, reaction mixtures) assess_quantity->bulk_waste Bulk small_scale_test Perform Small-Scale Reactivity Test (Optional but Recommended) assess_quantity->small_scale_test decontaminate Decontaminate Labware with Solvent trace_amounts->decontaminate collect_waste Collect all waste in a labeled hazardous waste container bulk_waste->collect_waste collect_rinse Collect Solvent Rinse as Hazardous Waste decontaminate->collect_rinse collect_rinse->collect_waste neutralization Chemical Neutralization (if deemed safe) small_scale_test->neutralization If safe neutralization->collect_waste final_disposal Dispose through approved hazardous waste facility collect_waste->final_disposal spill_procedure:e->start:n No absorb_spill Absorb spill with inert material spill_procedure->absorb_spill Yes collect_spill Collect and seal in a hazardous waste container absorb_spill->collect_spill collect_spill->collect_waste

Disposal Workflow for this compound

This guidance is intended to provide a framework for the safe handling and disposal of this compound. It is imperative that all laboratory personnel consult their institution's specific safety protocols and hazardous waste management procedures.

Personal protective equipment for handling 1H-Cyclopropa[G]quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1H-Cyclopropa[G]quinazoline. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.

Hazard Assessment

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to protect against potential respiratory, dermal, and ocular exposure.

Summary of Required Personal Protective Equipment

Protection TypeRequired PPESpecifications
Respiratory Protection Full-face respirator or a self-contained breathing apparatus (SCBA)Use in well-ventilated areas or under a chemical fume hood.[3]
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must provide full splash and impact protection. A face shield should be worn over the goggles.[3][4]
Skin and Body Protection Chemical-resistant lab coat or coverallsShould be non-porous and preferably non-flammable.[4]
Hand Protection Double gloving: inner nitrile gloves and outer heavy-duty chemical-resistant gloves (e.g., Viton or butyl rubber)Standard latex or nitrile gloves may not provide sufficient protection against aromatic compounds.[5]
Foot Protection Closed-toe, chemical-resistant shoes or bootsMust completely cover the feet.[3][4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Designate a specific area for handling the compound.

    • Assemble all necessary PPE and handling equipment (e.g., spatulas, weighing paper, glassware).

    • Prepare waste containers for solid and liquid chemical waste.

  • Donning PPE:

    • Put on inner nitrile gloves.

    • Don the chemical-resistant lab coat or coveralls.

    • Put on chemical splash goggles and a face shield.

    • Wear a full-face respirator.

    • Finally, put on the outer heavy-duty chemical-resistant gloves.

  • Handling the Compound:

    • Perform all manipulations of this compound (weighing, transferring, dissolving) within the chemical fume hood.

    • Use dedicated equipment to avoid cross-contamination.

    • In case of a spill, immediately follow established laboratory spill cleanup procedures for hazardous chemicals.

  • Doffing PPE:

    • Remove outer gloves first, turning them inside out.

    • Remove the lab coat or coveralls.

    • Remove the face shield and goggles.

    • Remove the respirator.

    • Finally, remove the inner nitrile gloves, again turning them inside out.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Chemical Waste:

    • All solid waste (unused compound, contaminated weighing paper, etc.) should be placed in a clearly labeled, sealed container for hazardous solid waste.

    • All liquid waste (solutions containing the compound, solvent rinses of glassware) should be collected in a labeled, sealed container for hazardous liquid waste.

  • Contaminated PPE:

    • Disposable PPE (gloves, etc.) should be placed in a designated hazardous waste container immediately after use.

    • Reusable PPE should be decontaminated according to established laboratory procedures.

  • Follow Institutional Guidelines:

    • Adhere to all local and institutional regulations for hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Protocol cluster_disposal 3. Disposal Plan prep_area Designate Handling Area check_hood Verify Fume Hood Operation prep_area->check_hood gather_ppe Assemble PPE check_hood->gather_ppe prep_waste Prepare Waste Containers gather_ppe->prep_waste don_ppe Don Full PPE prep_waste->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound doff_ppe Doff PPE Safely handle_compound->doff_ppe dispose_solid Dispose of Solid Waste handle_compound->dispose_solid wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_liquid Dispose of Liquid Waste dispose_solid->dispose_liquid dispose_ppe Dispose of Contaminated PPE dispose_liquid->dispose_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.